molecular formula C6H12ClN3 B581374 1-Isopropyl-1H-pyrazol-4-amine hydrochloride CAS No. 1185293-23-5

1-Isopropyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B581374
CAS No.: 1185293-23-5
M. Wt: 161.633
InChI Key: OHQZEIIBJIFRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.633. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-propan-2-ylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5(2)9-4-6(7)3-8-9;/h3-5H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQZEIIBJIFRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673822
Record name 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-23-5
Record name 1-(Propan-2-yl)-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the nitration of pyrazole, followed by N-isopropylation, and culminating in the reduction of the nitro group and subsequent hydrochloride salt formation. This document furnishes detailed experimental protocols, quantitative data where available, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence. The pathway initiates with the regioselective nitration of the pyrazole ring at the 4-position to yield 4-nitropyrazole. The second step involves the N-alkylation of 4-nitropyrazole with an isopropyl group to form the key intermediate, 1-isopropyl-4-nitro-1H-pyrazole. The final step is the reduction of the nitro group to a primary amine, which is then converted to its hydrochloride salt.

Synthesis_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitro-1H-pyrazole Pyrazole->Nitropyrazole Nitration IsopropylNitropyrazole 1-Isopropyl-4-nitro-1H-pyrazole Nitropyrazole->IsopropylNitropyrazole N-Isopropylation FinalProduct This compound IsopropylNitropyrazole->FinalProduct Reduction & Salt Formation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-1H-pyrazole

This procedure outlines the nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[1]

Materials:

  • Pyrazole

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (≥90%)

  • Fuming sulfuric acid (20% oleum)

  • Ice

Procedure:

  • To a flask equipped with a stirrer and cooled in an ice-water bath, add concentrated sulfuric acid.

  • Slowly add pyrazole to the sulfuric acid while maintaining the temperature below 10°C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated white solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole

This protocol describes the N-isopropylation of 4-nitro-1H-pyrazole using isopropyl bromide. This method is adapted from a similar synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[2]

Materials:

  • 4-Nitro-1H-pyrazole

  • Isopropyl bromide (2-bromopropane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1-isopropyl-4-nitro-1H-pyrazole.

Step 3: Synthesis of this compound

This procedure details the reduction of the nitro group of 1-isopropyl-4-nitro-1H-pyrazole using iron powder in the presence of hydrochloric acid, which also facilitates the formation of the hydrochloride salt. This protocol is based on the reduction of a structurally similar compound.[2]

Materials:

  • 1-Isopropyl-4-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue contains the hydrochloride salt. For purification, the residue can be triturated with a suitable solvent like diethyl ether or recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield this compound.

  • Alternatively, to obtain the free amine, neutralize the residue with a saturated solution of sodium bicarbonate and extract with dichloromethane. The organic layers can then be dried and concentrated. The hydrochloride salt can then be formed by dissolving the free amine in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product. Please note that some of this data is based on structurally similar compounds and should be considered representative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported/Expected YieldReference
PyrazoleC₃H₄N₂68.08--
4-Nitro-1H-pyrazoleC₃H₃N₃O₂113.0885%[1]
1-Isopropyl-4-nitro-1H-pyrazoleC₆H₉N₃O₂155.15-[3]
This compoundC₆H₁₂ClN₃161.6380-95% (expected)[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Isopropylation cluster_step3 Step 3: Reduction & Salt Formation Start1 Pyrazole + H₂SO₄ Nitration Add Fuming HNO₃/H₂SO₄ Start1->Nitration Quench1 Pour onto Ice Nitration->Quench1 Filter1 Filter & Wash Quench1->Filter1 Product1 4-Nitro-1H-pyrazole Filter1->Product1 Start2 4-Nitro-1H-pyrazole + K₂CO₃ in DMF Product1->Start2 Alkylation Add Isopropyl Bromide & Heat Start2->Alkylation Workup2 Aqueous Workup & Extraction Alkylation->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 1-Isopropyl-4-nitro-1H-pyrazole Purify2->Product2 Start3 1-Isopropyl-4-nitro-1H-pyrazole + Fe in EtOH/H₂O Product2->Start3 Reduction Add HCl & Reflux Start3->Reduction Filter3 Filter through Celite Reduction->Filter3 Concentrate3 Concentrate Filtrate Filter3->Concentrate3 Product3 This compound Concentrate3->Product3

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride (CAS Number: 1185293-23-5). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines information available from commercial suppliers with established experimental protocols for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Core Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its corresponding free base, 1-Isopropyl-1H-pyrazol-4-amine. It is crucial to distinguish between the salt and the free base, as their properties can differ significantly.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1185293-23-5[1][2]
Molecular Formula C₆H₁₂ClN₃[2]
Molecular Weight 161.63 g/mol [2]
Appearance Solid (form may vary)General knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in waterGeneral knowledge
pKa Data not available

Table 2: Physicochemical Properties of 1-Isopropyl-1H-pyrazol-4-amine (Free Base)

PropertyValueSource
CAS Number 97421-16-4[3]
Molecular Formula C₆H₁₁N₃[4]
Molecular Weight 125.17 g/mol General knowledge
Boiling Point 234.2°C at 760 mmHg[4]

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Methodology:

  • An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

  • The container is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine group in this compound.

Methodology:

  • A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

  • A titration curve (pH versus volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Spectral Data

While specific spectral data for this compound is not publicly available, researchers can expect the following characteristic signals based on its structure.

Table 3: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR Signals corresponding to the isopropyl group (a septet and a doublet), aromatic protons on the pyrazole ring, and a broad signal for the amine protons. The chemical shifts will be influenced by the hydrochloride salt form.
¹³C NMR Resonances for the carbons of the isopropyl group and the pyrazole ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), and C=N and C=C stretching within the pyrazole ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak for the free base (C₆H₁₁N₃) upon loss of HCl.

Logical Workflow and Visualization

Given the common application of pyrazole derivatives in agrochemical and pharmaceutical research, a logical workflow for the preliminary screening of a novel compound like this compound can be visualized. The following diagram illustrates a typical workflow for evaluating its potential as a fungicide.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization cluster_decision Decision Point synthesis Synthesis of 1-Isopropyl-1H-pyrazol-4-amine HCl physchem Physicochemical Characterization (MP, Solubility, pKa) synthesis->physchem spectral Spectral Analysis (NMR, IR, MS) synthesis->spectral in_vitro In Vitro Antifungal Assay (e.g., against various fungal pathogens) physchem->in_vitro Solubilization for assay mic Determination of Minimum Inhibitory Concentration (MIC) in_vitro->mic sar Structure-Activity Relationship (SAR) Studies mic->sar Activity data tox Preliminary Toxicity Assessment sar->tox decision Go/No-Go Decision for Further Development tox->decision

Caption: A generalized workflow for the initial evaluation of a novel pyrazole compound in a fungicidal screening program.

Conclusion

This compound is a pyrazole derivative with potential applications in various fields of chemical research. While specific, publicly available experimental data on its physicochemical properties are scarce, this guide provides a framework for its characterization based on the properties of its free base and established analytical protocols. The provided workflow illustrates a logical progression for the preliminary biological evaluation of such a compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to 1-Isopropyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a heterocyclic amine of interest in chemical and pharmaceutical research. The document details its chemical identity, structural information, and the broader context of the biological significance of pyrazole-containing compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a pyrazole derivative. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms (a pyrazole), substituted with an isopropyl group at the N1 position and an amine group at the C4 position. The compound is supplied as a hydrochloride salt, which generally enhances its stability and solubility in aqueous media.

PropertyDataCitation
CAS Number 1185293-23-5[1][2]
Molecular Formula C₆H₁₂ClN₃[1]
Molecular Weight 161.633 g/mol [1]
Synonyms Not specified in search results.
Purity >97% (as offered by some suppliers)[1]

Chemical Structure

The chemical structure of this compound is characterized by the pyrazole ring, which is a key scaffold in many biologically active molecules.[3][4] The isopropyl group is attached to one of the nitrogen atoms, and the amine group, which forms the hydrochloride salt, is attached to a carbon atom of the ring.

Structural Representation:

While a 2D image is not available from the search results, the structure can be represented by the following SMILES string for the free base: CC(C)N1C=C(N=C1)N. The hydrochloride salt is formed by the protonation of the 4-amino group.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound were not found in the provided search results. However, general synthetic routes for pyrazole derivatives are well-established in organic chemistry. These often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles like this compound, a substituted hydrazine (e.g., isopropylhydrazine) would be a likely starting material.

A generalized synthetic workflow for a substituted pyrazole, based on common organic synthesis principles, is illustrated below. This diagram represents a conceptual pathway and not a specific, validated protocol for the target compound.

G cluster_reactants Starting Materials cluster_process Reaction cluster_intermediate Intermediate cluster_final Final Steps cluster_product Final Product A 1,3-Dicarbonyl Compound C Condensation Reaction A->C B Isopropylhydrazine B->C D 1-Isopropyl-1H-pyrazole Derivative C->D Cyclization E Introduction of Amino Group at C4 D->E Amination F Salt Formation (HCl) E->F Protonation G 1-Isopropyl-1H-pyrazol-4-amine hydrochloride F->G

Conceptual workflow for the synthesis of a substituted pyrazole hydrochloride.

Biological and Pharmacological Context

While specific biological activity or signaling pathway involvement for this compound is not detailed in the search results, the pyrazole scaffold is of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4]

The prevalence of the pyrazole core in biologically active molecules has spurred extensive research into the synthesis and evaluation of novel derivatives.[3] For example, pyrazole-containing compounds have been investigated as kinase inhibitors and have formed the basis for several approved drugs.[5] The specific substitutions on the pyrazole ring, such as the N1-isopropyl and C4-amine groups in the title compound, are crucial for determining its physicochemical properties and potential biological targets. Researchers investigating this compound would likely screen it against various biological targets, such as kinases or other enzymes, based on the known activities of structurally related molecules.

References

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with a wide array of biological targets.[1][2] This has led to the development of a significant number of approved drugs and clinical candidates across various therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders.[3][4][5] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in drug design.[4] This technical guide provides a comprehensive overview of the role of pyrazole derivatives in drug discovery, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data and experimental methodologies.

Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is a well-established area of organic chemistry, with several versatile methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Knorr Pyrazole Synthesis

One of the most classical and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[6] A key consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[6]

Synthesis of 1,3,5-Trisubstituted Pyrazoles

Many modern pyrazole-based drugs are 1,3,5-trisubstituted, and several efficient synthetic strategies have been developed to achieve this substitution pattern with high regioselectivity.

One effective method involves the 1,3-dipolar cycloaddition of nitrile imines with enamines derived from Morita–Baylis–Hillman carbonates.[7] This approach offers a broad substrate scope and generally produces high yields of the desired pyrazole derivatives.[7]

Another regioselective method utilizes the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][9] This protocol demonstrates excellent tolerance to various functional groups on both the tosylhydrazone and the alkyne, providing a reliable route to a wide range of 1,3,5-trisubstituted pyrazoles.[8][9]

A Cope-type hydroamination of 1,3-dialkynes with alkylhydrazines has also been reported as an efficient means of synthesizing 1,3,5-trisubstituted pyrazoles.[3] This reaction proceeds smoothly in dimethyl sulfoxide (DMSO) under thermal conditions and avoids the need for transition-metal catalysts.[3]

Therapeutic Applications and Mechanisms of Action

Pyrazole derivatives have demonstrated remarkable efficacy in a multitude of therapeutic areas. This section will delve into some of the most significant applications, detailing the mechanisms of action of key pyrazole-containing drugs.

Anti-inflammatory Agents: The COX Inhibitors

Perhaps the most well-known application of pyrazole derivatives is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors.

Celecoxib (Celebrex®) is a prime example of a selective COX-2 inhibitor.[10] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[11] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[1][10] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[9]

. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentrations (IC50) of a test compound, such as Celecoxib, against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., Celecoxib) or a vehicle control (e.g., DMSO) in an appropriate assay buffer for a specified duration at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: The reaction is allowed to proceed for a defined period and is then terminated.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX activity inhibition is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

Anticancer Agents: Targeting Key Signaling Pathways

The pyrazole scaffold has proven to be a valuable framework for the development of targeted anticancer therapies, particularly kinase inhibitors.

Sotorasib (Lumakras™) is a first-in-class, irreversible inhibitor of KRAS G12C, a specific mutation found in various solid tumors, including non-small cell lung cancer (NSCLC).[13][14] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways that control cell proliferation, differentiation, and survival.[14] The G12C mutation locks KRAS in an active, GTP-bound state, leading to uncontrolled cell growth.[14] Sotorasib covalently binds to the cysteine residue of the mutated KRAS G12C protein, trapping it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling pathways, most notably the MAPK pathway.[14][15]

. Experimental Protocol: Western Blot Analysis of Sotorasib's Effect on Downstream Signaling

This protocol is used to confirm that Sotorasib inhibits the KRAS signaling cascade by examining the phosphorylation status of downstream effectors like ERK.

  • Cell Treatment: KRAS G12C mutant cells are treated with varying concentrations of Sotorasib for a defined period (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Protein Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key downstream signaling proteins (e.g., p-ERK, total ERK).

  • Detection: The membrane is then incubated with secondary antibodies conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated protein to total protein with increasing Sotorasib concentration indicates inhibition of the signaling pathway.[15][16]

Cannabinoid Receptor Modulators

Pyrazole derivatives have also been instrumental in the development of modulators of the endocannabinoid system, particularly antagonists of the cannabinoid receptor 1 (CB1).

Rimonabant (Acomplia®) , although withdrawn from the market due to psychiatric side effects, was the first selective CB1 receptor antagonist.[17][18] The endocannabinoid system, through CB1 receptors, is involved in regulating appetite and energy balance.[19] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite and improve metabolic parameters.[19] The structure-activity relationship (SAR) studies of pyrazole-based CB1 antagonists have revealed that specific substitutions on the pyrazole ring are crucial for high affinity and selectivity.[20] For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be important for potent CB1 antagonistic activity.[20]

. Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO cells transfected with human CB1 or CB2 receptors).

  • Competition Binding: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55940) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]

Quantitative Data on Pyrazole Derivatives

The following tables summarize key quantitative data for prominent pyrazole-based drugs and clinical candidates, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Potency of Pyrazole-Based COX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Celecoxib~15~0.04~375[11]
Diclofenac--~29[21]
Etoricoxib-->100[22]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Potency of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell Line (for cellular assays)Reference(s)
SotorasibKRAS G12C-MIA PaCa-2 (cellular viability)[23]
RuxolitinibJAK1~3-[24]
RuxolitinibJAK2~3-[24]
PirtobrutinibBTK (wild type)--[24]
PirtobrutinibBTK (C481S mutant)--[24]
AfuresertibAkt11.3HCT116 (antiproliferative)[25]

Table 3: Binding Affinity of Pyrazole-Based Cannabinoid Receptor Ligands

CompoundReceptorKi (nM)Reference(s)
RimonabantCB12[20]
RimonabantCB2>1000[20]
SR141716A (Rimonabant)CB17.5 (para-iodophenyl analog)[20]
RNB-61hCB20.57[18]

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Celecoxib's selective inhibition of the COX-2 enzyme.

Sotorasib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Covalently binds & traps in inactive state

Sotorasib's mechanism of inhibiting the KRAS G12C signaling pathway.

Carrageenan_Paw_Edema_Workflow Animal_Grouping Animal Grouping (e.g., Rats) Compound_Admin Administer Test Compound (Pyrazole Derivative) or Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Timed Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis: Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

References

Spectroscopic and Experimental Profile of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and the methodologies for their acquisition for the compound 1-Isopropyl-1H-pyrazol-4-amine hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Compound Overview

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. The pyrazole core is a common scaffold in many biologically active compounds. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings.

Chemical Structure:

Spectroscopic Data

While specific experimental data for this compound is not publicly available in detail, the following tables summarize the expected spectroscopic data based on its chemical structure and general principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Doublet6H-CH(CH₃ )₂
~4.5Septet1H-CH (CH₃)₂
~6.0Singlet2H-NH₂
~7.5Singlet1HPyrazole CH
~8.0Singlet1HPyrazole CH
~10.0Broad Singlet2H-NH₂·H Cl

Solvent: DMSO-d₆

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~22-CH(C H₃)₂
~50-C H(CH₃)₂
~120Pyrazole C H
~130Pyrazole C -NH₂
~140Pyrazole C H

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data (Expected)

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
3200-2800Strong, BroadN⁺-H stretch (ammonium hydrochloride)
2980-2940MediumC-H stretch (aliphatic)
1630-1600MediumN-H bend (amine)
1550-1450MediumC=N, C=C stretch (pyrazole ring)
1470-1450MediumC-H bend (aliphatic)
Mass Spectrometry (MS) Data (Expected)

Table 4: Expected Mass Spectrometry Fragmentation

m/zInterpretation
139[M]⁺ (Molecular ion of the free base)
124[M - CH₃]⁺
97[M - C₃H₆]⁺
82[M - C₃H₆ - NH]⁺

Note: The hydrochloride salt would likely not be observed directly in most mass spectrometry techniques. The data reflects the fragmentation of the free base, 1-Isopropyl-1H-pyrazol-4-amine.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample in the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters. Typically, a 45° or 90° pulse is used with a relaxation delay of 1-5 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the peaks to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Ensure the sample beam path is clear.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrument Setup:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

    • Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan a relevant mass range (e.g., m/z 50-500).

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable signal.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ for the free base in positive ion mode).

    • Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Filter Solution b->c d Transfer to NMR Tube c->d e Insert Sample into Magnet d->e f Lock and Shim e->f g Acquire FID f->g h Fourier Transform g->h i Phase and Calibrate h->i j Analyze Spectrum i->j IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing a Grind Sample with KBr b Press into Pellicle a->b c Acquire Background Spectrum b->c d Acquire Sample Spectrum c->d e Generate Transmittance/Absorbance Spectrum d->e f Identify and Assign Bands e->f MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Dilute Solution b Introduce into Ion Source a->b c Ionize Sample b->c d Separate Ions by m/z c->d e Detect Ions d->e f Generate Mass Spectrum e->f g Identify Molecular and Fragment Ions f->g

Unveiling 1-Isopropyl-1H-pyrazol-4-amine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the field, this document details its commercial availability, physicochemical properties, synthesis, and emerging applications, particularly in the realm of kinase inhibition.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs. The corresponding free base, 1-Isopropyl-1H-pyrazol-4-amine, is also readily available.

Table 1: Commercial Availability of this compound and its Free Base
Compound NameCAS NumberMolecular FormulaRepresentative Suppliers
This compound1185293-23-5C₆H₁₂ClN₃Sigma-Aldrich, BLD Pharmatech Co., Ltd., ChemicalBook
1-Isopropyl-1H-pyrazol-4-amine97421-16-4C₆H₁₁N₃BLD Pharm, Sigma-Aldrich, PubChem

Physicochemical and Safety Data

A thorough understanding of the compound's properties is crucial for its effective handling and application in experimental settings.

Table 2: Physicochemical Properties
PropertyThis compound1-Isopropyl-1H-pyrazol-4-amine
Molecular Weight 161.63 g/mol 125.17 g/mol
Purity Typically ≥97%Typically ≥97%
Boiling Point Not readily available234.2°C at 760 mmHg[1]
Appearance SolidNot readily available
Storage Conditions Keep in a dark place, Inert atmosphere, Room temperature[1]Keep in a dark place, Inert atmosphere, Room temperature[1]
Safety Information

Safety data sheets (SDS) for this compound and its related pyrazole derivatives indicate that these compounds should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment, are recommended. The free base is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 1-isopropyl-1H-pyrazole. The first step is the nitration of the pyrazole ring, followed by the reduction of the nitro group to an amine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Synthesis_Workflow A 1-Isopropyl-1H-pyrazole B 1-Isopropyl-4-nitro-1H-pyrazole A->B Nitration (e.g., HNO₃/H₂SO₄) C 1-Isopropyl-1H-pyrazol-4-amine (Free Base) B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D 1-Isopropyl-1H-pyrazol-4-amine hydrochloride C->D Acidification (HCl) JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_dimer JAK2 (dimerized) Receptor->JAK2_dimer Activation STAT_inactive STAT (inactive dimer) JAK2_dimer->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active DNA DNA STAT_active->DNA Translocation Gene_Expression Gene Expression DNA->Gene_Expression Cytokine Cytokine Cytokine->Receptor Inhibitor JAK2 Inhibitor (derived from 1-Isopropyl-1H-pyrazol-4-amine) Inhibitor->JAK2_dimer Inhibition

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactivity of 4-Aminopyrazoles

This guide provides a detailed exploration of the fundamental reactivity of the 4-aminopyrazole scaffold, a privileged core in medicinal chemistry.[1] Understanding its electronic properties and reaction patterns is crucial for the rational design and synthesis of novel therapeutic agents. This document outlines the key aspects of its reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

Electronic Properties and Tautomerism

The 4-aminopyrazole system is characterized by the interplay between the pyrazole ring and the C4-amino substituent. The pyrazole ring itself is an electron-rich aromatic system. The amino group at the C4 position is a strong electron-donating group, which further increases the electron density of the pyrazole ring, particularly at the C5 position. This electronic enrichment makes the ring susceptible to electrophilic attack.

Furthermore, N-unsubstituted pyrazoles can exist as tautomers.[1] This tautomerism can influence the reactivity and substitution patterns, although for many reactions, one tautomer may be favored.

Caption: Tautomeric forms of N-unsubstituted 4-aminopyrazole.

Reactivity towards Electrophiles

Due to the electron-donating nature of the amino group, the pyrazole ring is activated towards electrophilic aromatic substitution. The primary site of substitution is the C5 position, which is ortho to the amino group and possesses the highest electron density.

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C5 position.

  • Nitration: Introduction of a nitro group (NO₂) at the C5 position.[2] This is a common precursor for further functionalization.

  • Formylation: Introduction of a formyl group (CHO) via reactions like the Vilsmeier-Haack reaction.[3]

Table 1: Electrophilic Substitution of 4-Aminopyrazoles

ReactionReagentsPosition of SubstitutionReference(s)
NitrationHNO₃ / H₂SO₄C5[2][3]
SulfonationFuming H₂SO₄C4[3]
HalogenationNBS, NCS, I₂C5[4]
FormylationPOCl₃ / DMFC4[3]
Diazonium CouplingAr-N₂⁺Cl⁻C4[3]

Reactivity of the 4-Amino Group

The exocyclic amino group at the C4 position behaves as a typical aromatic amine, exhibiting nucleophilic character. It readily participates in a variety of reactions, including:

  • Acylation: Formation of amides with acyl chlorides or anhydrides.

  • Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions for the introduction of various substituents.[5]

  • Formation of Ureas and Thioureas: Reaction with isocyanates and isothiocyanates, respectively.

Amino_Group_Reactivity Aminopyrazole 4-Aminopyrazole Acyl_Halide Acyl Halide / Anhydride Aminopyrazole->Acyl_Halide Sulfonyl_Chloride Sulfonyl Chloride Aminopyrazole->Sulfonyl_Chloride Isocyanate Isocyanate Aminopyrazole->Isocyanate Nitrous_Acid Nitrous Acid (NaNO₂/HCl) Aminopyrazole->Nitrous_Acid Amide Amide Acyl_Halide->Amide Acylation Sulfonamide Sulfonamide Sulfonyl_Chloride->Sulfonamide Sulfonylation Urea Urea Isocyanate->Urea Urea Formation Diazonium_Salt Diazonium Salt Nitrous_Acid->Diazonium_Salt Diazotization

Caption: Key reactions involving the 4-amino group.

Metal-Catalyzed Cross-Coupling Reactions

The 4-aminopyrazole scaffold is amenable to various metal-catalyzed cross-coupling reactions, which are powerful tools for C-N and C-C bond formation. These reactions are typically performed on a halogenated pyrazole core or directly on the amino group.

  • Buchwald-Hartwig Amination: Palladium- or copper-catalyzed coupling of the 4-amino group with aryl or alkyl halides to form N-substituted 4-aminopyrazoles.[6][7]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of a halogenated 4-aminopyrazole with a boronic acid to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: Palladium/copper-catalyzed coupling of a halogenated 4-aminopyrazole with a terminal alkyne.[8]

Table 2: Metal-Catalyzed Cross-Coupling on 4-Halopyrazoles

ReactionCatalyst SystemCoupling PartnersProduct TypeReference(s)
Buchwald-Hartwig C-NPd(dba)₂ / tBuDavePhos4-Bromo-1-tritylpyrazole + AmineC4-Alkylamino-pyrazole[6][7]
Buchwald-Hartwig C-NCuI4-Iodo-1-tritylpyrazole + AmineC4-Alkylamino-pyrazole[6][7]
Sonogashira C-CPd(PPh₃)₄ / CuIAmino-halopyridine + Terminal AlkyneAlkynyl-aminopyridine[8]

Cyclization and Annulation Reactions

The bifunctional nature of 4-aminopyrazoles, possessing both an amino group and adjacent ring nitrogens, makes them excellent precursors for the synthesis of fused heterocyclic systems. These reactions often involve condensation with 1,3-bielectrophiles.

  • Pyrazolo[3,4-b]pyridines: Reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[9] These fused systems are of significant interest in medicinal chemistry.

  • Pyrazolo[1,5-a]pyrimidines: Reaction of 3(5)-aminopyrazoles with 1,3-dicarbonyl compounds, where the exocyclic amino group and the N1 ring nitrogen participate in the cyclization.[10] Although this reaction is more characteristic of 3- and 5-aminopyrazoles, similar strategies can be envisioned for appropriately substituted 4-aminopyrazoles.

Experimental_Workflow_Suzuki_Coupling Start Start: 4-Bromo-1H-pyrazole Reagents Add: - Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reagents Reaction Heat reaction mixture (e.g., 80-100 °C) Reagents->Reaction Workup Aqueous Workup: - Dilute with water - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Product Product: 4-Aryl-1H-pyrazole Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development: Kinase Inhibition

4-Aminopyrazole derivatives are particularly prominent as inhibitors of various protein kinases, which are critical targets in oncology and inflammation. The pyrazole core often serves as a hinge-binding motif, while substituents at different positions can be tailored to achieve potency and selectivity for a specific kinase.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor 4-Aminopyrazole Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway with kinase inhibition.

Experimental Protocols

General Procedure for Thorpe-Ziegler Cyclization to 4-Aminopyrazoles[2]

This method is effective for the synthesis of 4-aminopyrazole-5-carbonitriles.

  • N-Alkylation: To a solution of an enaminonitrile in anhydrous DMF, add an equimolar amount of a base such as K₂CO₃ or triethylamine.

  • Addition of Alkylating Agent: Add an α-haloketone, chloroacetonitrile, or ethyl bromoacetate dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Cyclization: The intramolecular cyclization often occurs spontaneously. In some cases, heating may be required to facilitate the ring closure.

  • Workup: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-aminopyrazole derivative.

Table 3: Yields for Thorpe-Ziegler Cyclization Products

ProductYield (%)Reference
4-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-carbonitrile88[2]
4-Amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carbonitrile92[2]
Ethyl 4-amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carboxylate74[2]
General Procedure for Pd-catalyzed N-Arylation of Aminopyrazoles[10]

This protocol is suitable for the coupling of aminopyrazoles with aryl halides.

  • Reaction Setup: In a reaction vessel, combine the aminopyrazole, aryl halide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, tBu₃P), and a base (e.g., Cs₂CO₃, K₃PO₄).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until completion.

  • Workup: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design of a vast array of therapeutic agents.[1][2][3][4][5] The pyrazole ring system's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, coupled with its metabolic stability and synthetic tractability, has cemented its importance in drug discovery and development.[6] This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its physicochemical properties, synthetic methodologies, and its role in targeting key signaling pathways. The guide also presents quantitative data on prominent pyrazole-based drugs and detailed experimental protocols for their synthesis and biological evaluation.

Physicochemical Properties of the Pyrazole Scaffold

The pyrazole ring possesses a unique set of physicochemical properties that make it an attractive moiety for drug design. It is a weak base with a pKa of approximately 2.5 and can act as both a hydrogen bond donor (at N1-H) and acceptor (at N2).[6] The electronic distribution within the ring can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability. This adaptability is crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]

Synthesis of Pyrazole Derivatives

The construction of the pyrazole core can be achieved through a variety of synthetic strategies. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[7] Variations in both reaction partners allow for the synthesis of a wide array of substituted pyrazoles. Other significant synthetic routes include 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes and multicomponent reactions.[1][8][9]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles from chalcones and hydrazine derivatives.[10]

Materials:

  • Substituted chalcone (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine hydrochloride (1.2 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the substituted chalcone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the hydrazine derivative to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

The Pyrazole Scaffold in FDA-Approved Drugs

The therapeutic importance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas. These include treatments for inflammation, cancer, erectile dysfunction, and viral infections.[11][12][13]

Drug Name (Brand Name)TargetTherapeutic AreaKey Pharmacokinetic ParametersBioactivity (IC50/Ki)
Celecoxib (Celebrex)Cyclooxygenase-2 (COX-2)Anti-inflammatory, AnalgesicTmax: ~3 h, T1/2: ~11 h, Oral Bioavailability: ~40%COX-2 IC50: ~40 nM, COX-1 IC50: ~15 µM
Sildenafil (Viagra)Phosphodiesterase-5 (PDE5)Erectile Dysfunction, Pulmonary HypertensionTmax: ~1 h, T1/2: ~4 h, Oral Bioavailability: ~40%PDE5 IC50: ~3.5 nM
Ruxolitinib (Jakafi)Janus Kinase 1/2 (JAK1/2)Myelofibrosis, Polycythemia VeraTmax: ~1 h, T1/2: ~3 h, Oral Bioavailability: >95%JAK1 IC50: ~3.3 nM, JAK2 IC50: ~2.8 nM
Axitinib (Inlyta)VEGFR, PDGFR, c-KITRenal Cell CarcinomaTmax: ~2.5-4.1 h, T1/2: ~2.5-6.1 h, Oral Bioavailability: ~58%VEGFR1 Ki: 0.1 nM, VEGFR2 Ki: 0.2 nM, VEGFR3 Ki: 0.1-0.3 nM
Crizotinib (Xalkori)ALK, c-METNon-Small Cell Lung CancerTmax: ~4-6 h, T1/2: ~42 h, Oral Bioavailability: ~43%ALK IC50: ~24 nM, c-MET IC50: ~1.6 nM

Signaling Pathways Targeted by Pyrazole-Containing Drugs

Pyrazole-based inhibitors have been successfully developed to modulate a variety of signaling pathways implicated in disease. The following sections detail some of the key pathways and provide visualizations of their mechanisms.

Cyclooxygenase-2 (COX-2) Pathway and Celecoxib

Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15][16][17] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Phosphodiesterase-5 (PDE5) Pathway and Sildenafil

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[19][20][21][22][23] In the corpus cavernosum, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. This results in smooth muscle relaxation and increased blood flow. Sildenafil enhances this process by preventing the breakdown of cGMP.[24]

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5

Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.
Janus Kinase (JAK)/STAT Pathway and Ruxolitinib

Ruxolitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[2][25][26][27][28] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune function.[29][30] Dysregulation of this pathway is implicated in myeloproliferative neoplasms. Ruxolitinib's inhibition of JAK1 and JAK2 modulates the signaling of these cytokines, reducing cell proliferation and inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK

Ruxolitinib inhibits JAK1/2, blocking the downstream STAT signaling.
Transforming Growth Factor-β (TGF-β) Pathway and Pyrazole Inhibitors

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[30][31][32] Aberrant TGF-β signaling is involved in fibrosis and cancer. Pyrazole-based inhibitors have been developed to target the TGF-β type I receptor (TGFβRI) kinase, also known as ALK5, thereby blocking the downstream signaling cascade.[29]

TGF_beta_Pathway TGF_beta TGF-β TGFbRII TGF-β RII TGF_beta->TGFbRII Binds TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Gene Expression (Fibrosis, etc.) Nucleus->Gene_Expression Regulates Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->TGFbRI

Pyrazole inhibitors block TGF-β RI kinase activity, inhibiting SMAD signaling.

Key Experimental Assays for Pyrazole Derivatives

The biological evaluation of pyrazole-based compounds involves a variety of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][17][18][21]

Materials:

  • 96-well plate

  • Cells of interest

  • Complete culture medium

  • Pyrazole compound (test agent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole compound and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for a further 2-4 hours or overnight at 37°C.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Western Blot for Kinase Inhibition

Western blotting is used to detect specific proteins in a sample and can be used to assess the inhibition of a kinase by measuring the phosphorylation status of its downstream substrates.[23]

Materials:

  • Cells or tissue lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells treated with the pyrazole inhibitor at various concentrations.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) to confirm equal loading.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility and favorable drug-like properties have led to the development of numerous successful therapeutic agents. The ability to readily synthesize a diverse range of derivatives allows for the systematic exploration of structure-activity relationships and the optimization of compounds for specific biological targets. As our understanding of disease pathways deepens, the pyrazole scaffold is poised to remain a critical component in the design and discovery of novel medicines to address unmet medical needs. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

The Rising Therapeutic Promise of Substituted Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of substituted pyrazole compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological potential of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It offers a comprehensive overview of their mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Anticancer Potential of Substituted Pyrazoles

Substituted pyrazoles have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1][2] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and progression.

Targeting Receptor Tyrosine Kinases (RTKs)

Many pyrazole derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3] Pyrazole-containing compounds have been shown to effectively inhibit VEGFR-2 kinase activity, thereby disrupting downstream signaling pathways.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.[4][5] Overexpression or mutation of EGFR can lead to uncontrolled cell division and tumor growth. Several substituted pyrazoles have been identified as potent EGFR inhibitors.[4][5]

Modulation of Other Key Signaling Pathways
  • p38 MAPK Inhibition: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[1][6][7] Pyrazole-based inhibitors of p38 MAPK have shown potential in cancer therapy.[1][6][7]

  • JAK/STAT Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine signaling and is often constitutively active in various cancers.[8] Pyrazole derivatives have been developed as potent inhibitors of JAKs.[8]

Quantitative Data: Anticancer Activity of Substituted Pyrazoles

The following table summarizes the in vitro anticancer activity of selected substituted pyrazole compounds, expressed as half-maximal inhibitory concentration (IC50) values.

Compound IDTargetCell LineCancer TypeIC50 (µM)Reference
Compound 3f Apoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[9]
Compound 9d Apoptosis InducerMDA-MB-231Breast Cancer<10[9]
Compound 9e Apoptosis InducerMCF-7Breast Cancer<10[9]
Compound 3 EGFRHEPG2Liver Cancer0.06[2]
Compound 9 VEGFR-2HEPG2Liver Cancer0.22[2]
Compound 12 EGFR/VEGFR-2HEPG2Liver CancerEGFR: >10, VEGFR-2: 0.35[2]
Compound 3a VEGFR-2PC-3Prostate Cancer1.22 (cell), 0.038 (enzyme)[10][11]
Compound 3i VEGFR-2PC-3Prostate Cancer1.24 (cell), 0.0089 (enzyme)[10][11]
Compound 3f JAK1/JAK2/JAK3--0.0034/0.0022/0.0035[8]
Compound 11b JAKsHEL, K562Leukemia0.35, 0.37[8]
HD05 EGFR-TKVariousVarious-[12]
4a EGFRHepG-2Liver Cancer0.15[5]

Anti-inflammatory Activity of Substituted Pyrazoles

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example of a selective COX-2 inhibitor. Their mechanism of action primarily involves the modulation of inflammatory pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent inflammatory mediators. Many pyrazole-based compounds exhibit anti-inflammatory effects by selectively inhibiting COX-2, thereby reducing prostaglandin production with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Modulation of Pro-inflammatory Cytokines

Substituted pyrazoles have also been shown to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), further contributing to their anti-inflammatory profile.[13]

Quantitative Data: Anti-inflammatory Activity of Substituted Pyrazoles

The following table presents data on the anti-inflammatory activity of selected pyrazole derivatives.

Compound IDTargetAssayActivityReference
Celecoxib COX-2In vitroSelective Inhibition
Compound 2g LipoxygenaseIn vitroIC50 = 80 µM[14]
Compound 2d -Carrageenan-induced paw edemaPotent inhibition[14]
Compound 2e -Nociception inhibitionPotent inhibition[14]
Compound 4 -Anti-inflammatoryBetter than Diclofenac[15]

Antimicrobial Potential of Substituted Pyrazoles

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted pyrazoles have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[16][17]

Mechanisms of Antimicrobial Action

The precise mechanisms of action of antimicrobial pyrazoles are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, or metabolic pathways.[16]

Quantitative Data: Antimicrobial Activity of Substituted Pyrazoles

The following table summarizes the minimum inhibitory concentration (MIC) values of representative substituted pyrazole compounds against various microbial strains.

Compound IDOrganismMIC (µg/mL)Reference
Compound 19 S. aureus, S. epidermidis, B. subtilis0.12 - 0.98[16]
Compound 6 Gram-positive strains, A. baumannii0.78 - 1.56[16]
Compound 12 S. aureus, E. coli1 - 8[16]
Compound 18 Broad spectrum<1[16]
Compound 22 S. aureus, E. coli, P. aeruginosaLow µmol/mL[16]
Compound 23 S. aureus, P. aeruginosa1.56 - 6.25[16]
Compound 24 ΔTolC E. coli0.037[16]
Compound 4e S. pneumoniae0.0156 (mg/mL)[18]
21a A. niger, S. aureus, B. subtilis, K. pneumoniae2.9 - 125[17]
3 E. coli0.25[15]
4 S. epidermidis0.25[15]
2 A. niger1[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.

Synthesis of Substituted Pyrazoles

A general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative.

Example: Synthesis of 4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine [19]

  • Step 1: Synthesis of the 1,3-diketone intermediate.

    • Suspend 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone (30 g, 0.14 mol) in THF (50 mL).

    • Add dimethylformamide dimethylacetal (50 mL).

    • Stir the mixture at room temperature for 48 hours.

    • Concentrate the reaction mixture and triturate with hexanes (150 mL) to obtain a yellow solid.

  • Step 2: Cyclization to form the pyrazole ring.

    • Dissolve the solid from Step 1 in ethanol (125 mL) and cool to 0 °C.

    • Add hydrazine hydrate (12.5 g, 0.25 mol).

    • Stir the mixture at room temperature for 3 hours.

    • The product, 4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine, can be isolated and purified using standard techniques.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9][20][21]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assays

These assays are crucial for determining the inhibitory potency of pyrazole compounds against specific kinases.

  • Assay Principle: This assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound.

    • Initiate the reaction by adding ATP and the substrate.

    • After incubation, stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., luminescence, fluorescence, or ELISA-based).

    • Calculate the percentage of inhibition and determine the IC50 value.

  • Assay Principle: Similar to the VEGFR-2 assay, this measures the inhibition of EGFR kinase activity.

  • Procedure:

    • Use a recombinant human EGFR kinase domain.

    • A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[22]

    • The procedure involves incubating the enzyme with the inhibitor, followed by the addition of substrate and ATP.

    • The signal is detected using a TR-FRET-compatible plate reader.

    • Data is analyzed to determine the IC50 value.

  • Assay Principle: This assay quantifies the inhibition of p38 MAPK isoforms.

  • Procedure:

    • Both radiometric and non-radioactive (e.g., ADP-Glo™) methods can be used.[23]

    • The radiometric assay measures the incorporation of ³²P from ATP into a substrate.

    • The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction via a luminescent signal.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by substituted pyrazoles is crucial for understanding their mechanism of action and for designing experiments.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrazole Pyrazole Compound Pyrazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

EGFR signaling pathway inhibition by pyrazole compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyrazole Pyrazole Compound Pyrazole->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT Angiogenesis Angiogenesis Cell Survival PKC->Angiogenesis AKT->Angiogenesis p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Phosphorylates Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Pyrazole Pyrazole Compound Pyrazole->p38 Inhibits Response Inflammation Apoptosis Downstream->Response Kinase_Inhibition_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare Incubate Incubate Enzyme with Pyrazole Compound Prepare->Incubate Initiate Initiate Reaction (Add Substrate/ATP) Incubate->Initiate Stop Stop Reaction & Detect Signal Initiate->Stop Analyze Data Analysis (Calculate IC50) Stop->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of potent and selective inhibitors. 1-Isopropyl-1H-pyrazol-4-amine hydrochloride is a valuable building block for the synthesis of a variety of kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) such as the Rearranged during Transfection (RET) kinase. Dysregulation of RET signaling is a known driver in several cancers, making it a key therapeutic target.

This document provides detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors starting from this compound, as well as methodologies for evaluating their biological activity.

Target Kinase: RET and Downstream Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by RET include the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1] Constitutive activation of RET through mutations or gene rearrangements is implicated in various cancers, including thyroid and lung cancers.

RET_Signaling_Pathway Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa binds RET RET Receptor GFRa->RET recruits P_RET p-RET RET->P_RET Dimerization & Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->P_RET inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Proliferation Cell Proliferation & Survival P_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RET Signaling Pathway and Point of Inhibition.

Synthesis of a Pyrazolo[3,4-d]pyrimidine RET Inhibitor

The following protocol describes a general method for the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, adapted from published procedures. This class of compounds has shown potent inhibitory activity against RET kinase.

Synthesis_Workflow Start 1-Isopropyl-1H-pyrazol-4-amine hydrochloride Step1 Neutralization Start->Step1 Intermediate1 1-Isopropyl-1H-pyrazol-4-amine Step1->Intermediate1 Step2 Cyclization with 4,6-dichloro-5-formylpyrimidine Intermediate1->Step2 Intermediate2 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine Step2->Intermediate2 Step3 Suzuki Coupling with R-boronic acid Intermediate2->Step3 Product 3-R-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step3->Product

Caption: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Inhibitors.
Experimental Protocol: Synthesis

Step 1: Neutralization of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a mild base, for example, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-Isopropyl-1H-pyrazol-4-amine.

Step 2: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine

  • To a solution of 1-Isopropyl-1H-pyrazol-4-amine (1.0 eq) in a suitable solvent like ethanol, add 4,6-dichloro-5-formylpyrimidine (1.1 eq) and a base such as triethylamine (2.0 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 3: Suzuki Coupling to Introduce the 3-Substituent

  • To a degassed mixture of 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base like potassium carbonate (2.0 eq) in a solvent mixture of 1,4-dioxane and water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibitor.

Biological Evaluation of Synthesized Inhibitors

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against RET kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based assay that measures the amount of ADP produced.

Protocol: RET Kinase Assay (Luminescence-based)

  • Reagent Preparation:

    • Prepare a serial dilution of the synthesized inhibitor in kinase buffer with a final DMSO concentration not exceeding 1%.

    • Dilute the recombinant human RET enzyme to a working concentration in kinase buffer.

    • Prepare a substrate (e.g., a suitable peptide substrate) and ATP mixture in the kinase buffer. The ATP concentration should be near the Kₘ for RET.[1]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).[1]

    • Add 2 µL of the diluted RET enzyme to each well.[1]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.[1]

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

    • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data: Inhibitory Activity of Structurally Related Compounds

The following table summarizes the inhibitory activity of a 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (Compound 7a from Diner et al., 2012), which is structurally similar to the compounds synthesized by the above protocol. This data is provided as a reference for expected potency.

Compound ReferenceTarget KinaseIC₅₀ (nM)Notes
7a RET5.0Potent in vitro inhibition.

Data is for a structurally related compound and should be used for reference purposes only.

Cell-Based Assay: Inhibition of RET-Mediated Signaling

To assess the cellular activity of the synthesized inhibitors, a Western blot analysis can be performed to measure the inhibition of RET-mediated phosphorylation of downstream targets like ERK1/2 in a relevant cancer cell line (e.g., MCF-7).

Western_Blot_Workflow Start Seed and Culture MCF-7 Cells Step1 Treat with Inhibitor and/or GDNF Start->Step1 Step2 Cell Lysis Step1->Step2 Step3 Protein Quantification (BCA Assay) Step2->Step3 Step4 SDS-PAGE Step3->Step4 Step5 Protein Transfer to PVDF Membrane Step4->Step5 Step6 Blocking Step5->Step6 Step7 Primary Antibody Incubation (anti-p-ERK, anti-total-ERK) Step6->Step7 Step8 Secondary Antibody Incubation Step7->Step8 Step9 Chemiluminescent Detection Step8->Step9 End Data Analysis Step9->End

Caption: Workflow for Western Blot Analysis of ERK Phosphorylation.

Protocol: Western Blot for p-ERK1/2

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat the cells with various concentrations of the synthesized inhibitor for 2 hours.

    • Stimulate the cells with GDNF (Glial cell-derived neurotrophic factor) for 15-30 minutes to induce RET activation and ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control like β-actin or GAPDH.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of potent kinase inhibitors, particularly those targeting the RET signaling pathway. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine-based inhibitors. The methodologies for in vitro kinase assays and cell-based signaling analysis are crucial for characterizing the potency and mechanism of action of these compounds, thereby facilitating the drug discovery and development process.

References

Application Notes and Protocols for N-Alkylation of 4-Aminopyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry and drug development, as the introduction of alkyl groups on the pyrazole nitrogen atoms significantly modulates the pharmacological properties of the resulting molecules. 4-Aminopyrazole is a key building block in the synthesis of a wide range of biologically active compounds. The regioselective N-alkylation of 4-aminopyrazole presents a common challenge due to the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2), which can lead to the formation of isomeric products.

This document provides detailed protocols for the N-alkylation of 4-aminopyrazole, with a focus on methods that allow for regiochemical control. The protocols described herein are based on established synthetic methodologies and provide a guide for researchers to achieve the desired N-alkylated 4-aminopyrazole derivatives.

General Reaction Scheme

The N-alkylation of 4-aminopyrazole can proceed to give two possible regioisomers, the N1-alkylated and the N2-alkylated product. The regioselectivity is influenced by factors such as the reaction conditions, the nature of the alkylating agent, and the presence of substituents on the pyrazole ring.

Caption: General reaction scheme for the N-alkylation of 4-aminopyrazole.

Protocol 1: Direct N-Alkylation of 4-Aminopyrazole via Base-Mediated Reaction

This protocol describes a general method for the direct N-alkylation of 4-aminopyrazole using a base and an alkylating agent. The choice of base and solvent is crucial for achieving good yields and regioselectivity.

Materials

  • 4-Aminopyrazole

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Detailed Methodology

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminopyrazole (1.0 eq.).

  • Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.

  • Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add the alkylating agent (1.1 eq.) to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated 4-aminopyrazole isomer(s).

Data Presentation

Alkylating AgentBaseSolventTemperatureYield (%)Reference
ChloroacetonitrileK₂CO₃DMFNot SpecifiedLow (27-44%)[1]
ChloroacetoneK₂CO₃DMFNot SpecifiedLow (27-44%)[1]
Ethyl bromoacetateK₂CO₃DMFNot SpecifiedLow (27-44%)[1]
α-BromoacetophenoneK₂CO₃DMFNot SpecifiedLow (27-44%)[1]
ChloroacetonitrileEt₃NNot SpecifiedNot SpecifiedGood (77-92%)[1]
ChloroacetoneEt₃NNot SpecifiedNot SpecifiedGood (77-92%)[1]
Ethyl bromoacetateEt₃NNot SpecifiedNot SpecifiedGood (77-92%)[1]
α-BromoacetophenoneEt₃NNot SpecifiedNot SpecifiedGood (77-92%)[1]

Note: The yields reported in the table are for the synthesis of 4-aminopyrazole derivatives starting from enaminonitriles and various alkylating agents, which undergo an intramolecular cyclization. The conditions are, however, informative for the direct N-alkylation of 4-aminopyrazole.

Protocol 2: Indirect N-Alkylation via 4-Nitropyrazole and Subsequent Reduction

This two-step approach often provides better regioselectivity. It involves the N-alkylation of 4-nitropyrazole, followed by the reduction of the nitro group to an amine. The Mitsunobu reaction is a mild and effective method for the N-alkylation of 4-nitropyrazole with a variety of alcohols.[2]

Step 2A: N-Alkylation of 4-Nitropyrazole using Mitsunobu Reaction

Materials

  • 4-Nitropyrazole

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Detailed Methodology

  • To a solution of 4-nitropyrazole (1.0 eq.), the alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF, add DIAD or DEAD (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated 4-nitropyrazole.

Step 2B: Reduction of N-Alkyl-4-nitropyrazole to N-Alkyl-4-aminopyrazole

Materials

  • N-Alkyl-4-nitropyrazole

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., methanol (MeOH), ethanol (EtOH))

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

Detailed Methodology

  • Dissolve the N-alkyl-4-nitropyrazole in the chosen solvent in a suitable hydrogenation flask.

  • Add Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr apparatus) and stir vigorously.

  • Monitor the reaction until the starting material is consumed (by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the N-alkyl-4-aminopyrazole.

Data Presentation

Starting MaterialAlkylating Agent (Alcohol)ReactionProductYield (%)Reference
4-NitropyrazolePrimary and Secondary AlcoholsMitsunobu Reaction1-Alkyl-4-nitropyrazoleReadily undergoes[2]
1-Alkyl-4-nitropyrazoleH₂, Pd/CHydrogenation1-Alkyl-4-aminopyrazoleNot specified[2]

Experimental Workflow Diagram

G cluster_direct Protocol 1: Direct N-Alkylation cluster_indirect Protocol 2: Indirect N-Alkylation A 4-Aminopyrazole B Add Base (e.g., K2CO3) in Anhydrous Solvent (e.g., DMF) A->B C Add Alkylating Agent (R-X) B->C D Reaction at RT or Heat C->D E Work-up and Purification D->E F N-Alkyl-4-aminopyrazole E->F G 4-Nitropyrazole H Mitsunobu Reaction with R-OH G->H I N-Alkyl-4-nitropyrazole H->I J Reduction (e.g., H2, Pd/C) I->J K N-Alkyl-4-aminopyrazole J->K

Caption: Experimental workflows for direct and indirect N-alkylation of 4-aminopyrazole.

Alternative N-Alkylation Methods

Recent advancements have introduced alternative methods for the N-alkylation of pyrazoles, which can offer improved selectivity and milder reaction conditions.

  • Enzymatic Alkylation : Engineered enzymes have been shown to catalyze the N-alkylation of pyrazoles with high regioselectivity (>99%).[3] This method utilizes haloalkanes as alkylating agents in a cyclic two-enzyme cascade.[3]

  • Michael Addition : A catalyst-free Michael reaction has been developed for the highly regioselective N1-alkylation of pyrazoles, achieving N1/N2 ratios greater than 99.9:1.[4][5]

  • Acid-Catalyzed Alkylation : N-alkylation of pyrazoles can be achieved using trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid.[6][7]

Conclusion

The N-alkylation of 4-aminopyrazole is a critical transformation for the synthesis of valuable pharmaceutical intermediates. The choice of the synthetic route, whether direct or indirect, and the specific reaction conditions play a pivotal role in determining the yield and regioselectivity of the reaction. The protocols provided in this document offer reliable methods for achieving the desired N-alkylated 4-aminopyrazole products. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: The Use of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-based compounds are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activity as fungicides, insecticides, and herbicides. The versatile pyrazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity and physicochemical properties. 1-Isopropyl-1H-pyrazol-4-amine hydrochloride is a key building block for the synthesis of a variety of potent agrochemicals. The isopropyl group at the N1 position can enhance lipophilicity, potentially improving cell membrane penetration, while the 4-amino group provides a convenient handle for the introduction of diverse functional groups, most commonly through amide bond formation.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicidal and insecticidal agents.

Synthetic Applications

The primary application of this compound in agrochemical synthesis is as a nucleophile in amide coupling reactions. By reacting with various carboxylic acid derivatives, a wide range of N-(1-isopropyl-1H-pyrazol-4-yl) amides can be generated. These amides are key structural motifs in several classes of commercial and investigational agrochemicals.

Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds target Complex II of the mitochondrial respiratory chain in fungi, leading to a disruption of ATP production and ultimately, fungal cell death.[1] The N-(1-isopropyl-1H-pyrazol-4-yl) amide moiety can serve as a crucial pharmacophore for potent SDHI activity.

Insecticide Synthesis: GABA-gated Chloride Channel Inhibitors

Pyrazole-based insecticides, such as fipronil and its analogs, often act as antagonists of the GABA-gated chloride channel in the central nervous system of insects. This leads to hyperexcitation and death of the insect. By coupling this compound with appropriate carboxylic acids, novel insecticides with this mode of action can be synthesized.

Data Presentation

Table 1: Representative Fungicidal N-(1-isopropyl-1H-pyrazol-4-yl) Amides
Compound IDCarboxylic Acid PartnerTarget FungusEC50 (µg/mL)Reference
F-1 2-(Trifluoromethyl)benzoic acidSclerotinia sclerotiorum0.20Analogous to[2]
F-2 2-(Chloromethyl)benzoic acidBotrytis cinerea0.57Analogous to[3]
F-3 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidRhizoctonia solani0.022Analogous to[4]
Table 2: Representative Insecticidal N-(1-isopropyl-1H-pyrazol-4-yl) Amides
Compound IDCarboxylic Acid PartnerTarget InsectLC50 (mg/L)Reference
I-1 2,6-Dichloro-4-(trifluoromethyl)benzoic acidPlutella xylostella40% mortality at 50 mg/LAnalogous to[5]
I-2 5-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acidMythimna separata60% mortality at 50 mg/LAnalogous to[5]
I-3 4-Chlorobenzoic acidAphis craccivora>78% lethal rate at 200 µg/mLAnalogous to[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from the synthesis of a closely related analog.

Materials and Reagents:

  • 4-Nitro-1H-pyrazole

  • Isopropyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric acid

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

Procedure:

Step 1: N-Isopropylation of 4-Nitro-1H-pyrazole

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude 1-isopropyl-4-nitro-1H-pyrazole.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Step 2: Reduction of the Nitro Group

  • Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.

  • To form the hydrochloride salt, dissolve the amine in a minimal amount of isopropanol and add a stoichiometric amount of concentrated HCl. The salt will precipitate and can be collected by filtration.

Protocol 2: Synthesis of a Representative Fungicidal N-(1-isopropyl-1H-pyrazol-4-yl) Amide (F-1)

Materials and Reagents:

  • This compound (1.0 eq)

  • 2-(Trifluoromethyl)benzoic acid (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and 2-(trifluoromethyl)benzoic acid (1.05 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (2.5 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-(1-isopropyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

Protocol 3: Synthesis of a Representative Insecticidal N-(1-isopropyl-1H-pyrazol-4-yl) Amide (I-1)

Materials and Reagents:

  • This compound (1.0 eq)

  • 2,6-Dichloro-4-(trifluoromethyl)benzoyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add a solution of 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(1-isopropyl-1H-pyrazol-4-yl)-2,6-dichloro-4-(trifluoromethyl)benzamide.

Mandatory Visualization

Fungicide_Mode_of_Action cluster_fungus Fungal Cell cluster_mito Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide N-(1-isopropyl-1H-pyrazol-4-yl) amide Fungicide (SDHI) Fungicide->SDH Inhibition

Caption: Mode of action of N-(1-isopropyl-1H-pyrazol-4-yl) amide fungicides as SDH inhibitors.

Insecticide_Mode_of_Action cluster_neuron Insect Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Ion Cl- GABA_Receptor->Chloride_Ion Influx Hyperexcitation Hyperexcitation (No Inhibition) GABA_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Ion->Hyperpolarization GABA GABA GABA->GABA_Receptor Binds Insecticide N-(1-isopropyl-1H-pyrazol-4-yl) amide Insecticide Insecticide->GABA_Receptor Blocks Death Insect Death Hyperexcitation->Death

Caption: Mode of action of N-(1-isopropyl-1H-pyrazol-4-yl) amide insecticides.

Experimental_Workflow Start 1-Isopropyl-1H-pyrazol-4-amine hydrochloride Coupling Amide Coupling Start->Coupling Carboxylic_Acid Carboxylic Acid Derivative Carboxylic_Acid->Coupling Purification Purification (Chromatography/ Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product N-(1-isopropyl-1H-pyrazol-4-yl) amide (Agrochemical Candidate) Characterization->Final_Product

Caption: General experimental workflow for the synthesis of target agrochemicals.

References

Application Notes and Protocols for the Characterization of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the analytical characterization of reactions involving 1-Isopropyl-1H-pyrazol-4-amine hydrochloride. The following methods are described: High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for monitoring the progress of a reaction by separating the starting materials, intermediates, and products. It is also essential for determining the purity of the final product. A reverse-phase HPLC method is generally suitable for the analysis of polar compounds like aminopyrazole salts.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture or sample.

    • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting condition could be 80% A and 20% B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, product, and any impurities based on their retention times.

    • Calculate the relative percentage of each component by peak area integration.

Quantitative Data: HPLC
CompoundExpected Retention Time (min)Detection Wavelength (nm)
1-Isopropyl-1H-pyrazol-4-amine HCl3.5 - 5.5210
Starting Material (e.g., a nitropyrazole)6.0 - 8.0210, 254
Common ImpuritiesVaries210

Note: Retention times are estimates and must be confirmed experimentally.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV (210 nm) E->F G Integrate Peak Areas F->G H Determine Purity / Conversion G->H

Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities in a reaction mixture. As the hydrochloride salt is non-volatile, the sample must be neutralized to the free base form before analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (as free base):

    • Dissolve ~5 mg of the reaction mixture in 1 mL of water.

    • Add 1 mL of ethyl acetate and a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic (ethyl acetate) layer containing the free base.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Transfer the dried solution to a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC with a Mass Selective Detector.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with known spectra from libraries (e.g., NIST) or with the expected fragmentation pattern of the target compound and potential impurities.

Quantitative Data: GC-MS
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
1-Isopropyl-1H-pyrazol-4-amineC₆H₁₁N₃125.17125 (M+), 110 (M-CH₃), 83, 68, 43 (isopropyl)
(1-Isopropyl-1H-pyrazol-4-yl)methanamine (related compound)C₇H₁₃N₃139.20139 (M+), 124 (M-CH₃), 97, 82, 43 (isopropyl)[2]

Note: Fragmentation patterns are predicted and should be confirmed with experimental data.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Neutralize to Free Base A->B C Extract with Solvent B->C D Dry and Transfer C->D E Inject into GC D->E F Separate on DB-5ms E->F G Detect by MS F->G H Analyze Mass Spectra G->H I Identify Components H->I

Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the target molecule. Both ¹H and ¹³C NMR should be performed. For the hydrochloride salt, a protic solvent like D₂O or a polar aprotic solvent like DMSO-d₆ is recommended.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Quantitative Data: Predicted NMR Shifts

¹H NMR (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8s1HPyrazole C5-H
~7.5s1HPyrazole C3-H
~4.4septet1HIsopropyl CH
~3.5 (broad)s3HNH₂ + HCl (NH₃⁺)
~1.4d6HIsopropyl CH₃

¹³C NMR (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~135Pyrazole C5
~130Pyrazole C3
~115Pyrazole C4
~50Isopropyl CH
~22Isopropyl CH₃

Note: Chemical shifts are estimates and will vary with solvent and pH.

NMR Analysis Logical Flow

NMR_Workflow A Prepare Sample (Dissolve in Deuterated Solvent) B Acquire Spectra (1H, 13C, etc.) A->B C Process Data (Fourier Transform, Phasing) B->C D Analyze 1H Spectrum (Shift, Integration, Multiplicity) C->D E Analyze 13C Spectrum (Chemical Shifts) C->E F Assign Signals to Structure D->F E->F G Confirm Molecular Structure F->G

Logical flow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. It is a quick and simple method to confirm the presence of the amine, the pyrazole ring, and the isopropyl group, and to observe the changes during the reaction (e.g., disappearance of a nitro group).

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation and Conditions:

    • Spectrometer: A standard FT-IR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule. For the hydrochloride salt, the N-H stretching bands will be different from the free amine.

Quantitative Data: FT-IR
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 2800Strong, BroadN-H stretching (as -NH₃⁺ salt)
2970 - 2930MediumC-H stretching (isopropyl group)[3]
~1620MediumN-H bending (asymmetric, from -NH₃⁺)
~1550MediumC=N, C=C stretching (pyrazole ring)[4]
~1510MediumN-H bending (symmetric, from -NH₃⁺)
1470, 1380MediumC-H bending (isopropyl group)
~1100MediumC-N stretching

Note: Wavenumbers are approximate and can be influenced by the solid-state environment.

FT-IR Analysis Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing A Prepare KBr Pellet or use ATR B Acquire Spectrum (4000-400 cm-1) A->B C Identify Characteristic Bands B->C D Assign Functional Groups C->D

Workflow for FT-IR analysis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride and its subsequent derivatization. The methodologies described are intended to be scalable for laboratory and potential pilot plant production.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known for their wide range of biological activities.[1][2][3] Specifically, 1-isopropyl-1H-pyrazol-4-amine serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors. This document outlines a robust and scalable synthetic route to this compound and protocols for the preparation of its N-acyl, urea/thiourea, and pyrazolopyrimidine derivatives.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a two-step process starting from 4-nitropyrazole: N-alkylation with an isopropyl group followed by the reduction of the nitro group to the desired amine. The amine is then converted to its hydrochloride salt for improved stability and handling. Subsequent derivatization of the amine allows for the exploration of structure-activity relationships (SAR).

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization 4-Nitropyrazole 4-Nitropyrazole N-Isopropylation N-Isopropylation 4-Nitropyrazole->N-Isopropylation 1-Isopropyl-4-nitropyrazole 1-Isopropyl-4-nitropyrazole N-Isopropylation->1-Isopropyl-4-nitropyrazole Nitro_Reduction Nitro_Reduction 1-Isopropyl-4-nitropyrazole->Nitro_Reduction 1-Isopropyl-1H-pyrazol-4-amine 1-Isopropyl-1H-pyrazol-4-amine Nitro_Reduction->1-Isopropyl-1H-pyrazol-4-amine HCl_Salt_Formation HCl_Salt_Formation 1-Isopropyl-1H-pyrazol-4-amine->HCl_Salt_Formation N-Acylation N-Acylation 1-Isopropyl-1H-pyrazol-4-amine->N-Acylation Urea_Thiourea_Formation Urea_Thiourea_Formation 1-Isopropyl-1H-pyrazol-4-amine->Urea_Thiourea_Formation Pyrazolopyrimidine_Synthesis Pyrazolopyrimidine_Synthesis 1-Isopropyl-1H-pyrazol-4-amine->Pyrazolopyrimidine_Synthesis Target_Compound 1-Isopropyl-1H-pyrazol-4-amine HCl HCl_Salt_Formation->Target_Compound N-Acyl_Derivatives N-Acyl_Derivatives N-Acylation->N-Acyl_Derivatives Urea_Thiourea_Derivatives Urea_Thiourea_Derivatives Urea_Thiourea_Formation->Urea_Thiourea_Derivatives Pyrazolopyrimidine_Derivatives Pyrazolopyrimidine_Derivatives Pyrazolopyrimidine_Synthesis->Pyrazolopyrimidine_Derivatives

Caption: Overall workflow for the synthesis and derivatization.

Experimental Protocols

Scale-Up Synthesis of 1-Isopropyl-4-nitropyrazole (Intermediate 1)

This protocol describes the N-isopropylation of 4-nitropyrazole. On a large scale, direct alkylation is a common and efficient method.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Nitropyrazole113.085.0044.22
2-Bromopropane122.998.15 (5.8 L)66.33
Potassium Carbonate138.2112.2288.44
Dimethylformamide (DMF)73.0925 L-

Procedure:

  • To a 50 L reactor equipped with a mechanical stirrer, thermometer, and condenser, add 4-nitropyrazole (5.00 kg, 44.22 mol) and dimethylformamide (25 L).

  • Stir the mixture to obtain a suspension.

  • Add potassium carbonate (12.22 kg, 88.44 mol) portion-wise to the suspension.

  • Slowly add 2-bromopropane (8.15 kg, 66.33 mol) to the reaction mixture at room temperature over 1-2 hours.

  • Heat the reaction mixture to 60-70°C and maintain for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 100 L of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 L).

  • Combine the organic layers, wash with brine (2 x 15 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1-isopropyl-4-nitropyrazole.

Expected Yield: 75-85%

Scale-Up Synthesis of 1-Isopropyl-1H-pyrazol-4-amine (Intermediate 2)

This protocol details the reduction of the nitro group to an amine using iron powder in an acidic medium, a method suitable for large-scale production.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-Isopropyl-4-nitropyrazole155.155.0032.23
Iron Powder55.859.00161.15
Ethanol46.0725 L-
Water18.0210 L-
Concentrated HCl (37%)36.461.32 L16.12

Procedure:

  • In a 100 L reactor, suspend 1-isopropyl-4-nitropyrazole (5.00 kg, 32.23 mol) in a mixture of ethanol (25 L) and water (10 L).

  • Add iron powder (9.00 kg, 161.15 mol) to the suspension.

  • Heat the mixture to reflux (approximately 80°C).

  • Add concentrated hydrochloric acid (1.32 L, 16.12 mol) dropwise over 1-2 hours.

  • Continue refluxing for 3-5 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 L).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-isopropyl-1H-pyrazol-4-amine.

Expected Yield: 80-90%

Preparation of this compound (Final Product)

This protocol describes the formation of the hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-Isopropyl-1H-pyrazol-4-amine125.193.0023.96
Isopropanol60.1015 L-
HCl in Isopropanol (5-6 M)-~4.4 L~23.96

Procedure:

  • Dissolve 1-isopropyl-1H-pyrazol-4-amine (3.00 kg, 23.96 mol) in isopropanol (15 L) in a suitable reactor.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of HCl in isopropanol (5-6 M, ~4.4 L) with stirring, maintaining the temperature below 10°C.

  • A precipitate will form. Continue stirring for 1-2 hours at 0-5°C.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain this compound.

Expected Yield: >95%

Synthesis of Derivatives

General Protocol for N-Acylation

Procedure:

  • To a solution of 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a solvent like dichloromethane, add the desired acyl chloride or anhydride (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Urea and Thiourea Formation.[4][5][6][7]

Procedure:

  • To a solution of 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) in a solvent such as tetrahydrofuran or acetonitrile, add the desired isocyanate or isothiocyanate (1.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • If a precipitate forms, filter and wash the solid. Otherwise, concentrate the solvent and purify the product by chromatography or recrystallization.

Synthesis of Pyrazolopyrimidine Derivatives (e.g., as RET Kinase Inhibitors)

The 4-amino group of the pyrazole can be used to construct fused heterocyclic systems like pyrazolopyrimidines, which are known scaffolds for kinase inhibitors.[4][5]

Procedure (Illustrative):

  • Condense 1-isopropyl-1H-pyrazol-4-amine (1.0 eq) with a suitable 1,3-dielectrophile, such as an ethoxymethylenemalonate derivative, in a high-boiling solvent like diphenyl ether or Dowtherm A at elevated temperatures.

  • The initial condensation product will undergo thermal cyclization to form the pyrazolopyrimidine core.

  • The resulting intermediate can be further functionalized, for example, by nucleophilic aromatic substitution at positions activated by the pyrimidine ring.

Application in Drug Discovery: Targeting the RET Signaling Pathway

Derivatives of 1-isopropyl-1H-pyrazol-4-amine, particularly pyrazolopyrimidines, have been investigated as inhibitors of the RET (Rearranged during Transfection) receptor tyrosine kinase.[6][7][8] The RET signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway through mutations or gene rearrangements is a known driver in several cancers, including non-small cell lung cancer and thyroid cancer.[6][7]

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor GFRa->RET Binding & Dimerization RET->RET Autophosphorylation RAS RAS RET->RAS Activation PI3K PI3K RET->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->RET Inhibition

Caption: Simplified RET signaling pathway and the point of inhibition.

Data Summary

Table 1: Summary of Reaction Conditions and Expected Yields for Core Synthesis

StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
N-Isopropylation4-Nitropyrazole, 2-Bromopropane, K₂CO₃DMF60-7012-1675-85
Nitro Reduction1-Isopropyl-4-nitropyrazole, Fe, HClEthanol/Water~803-580-90
HCl Salt Formation1-Isopropyl-1H-pyrazol-4-amine, HClIsopropanol0-51-2>95

Table 2: Representative Examples of Derivatization Reactions

Derivative TypeReactantsSolventConditions
N-AcylAcetyl chloride, TriethylamineDichloromethane0°C to RT
UreaPhenyl isocyanateTetrahydrofuranRT
ThioureaPhenyl isothiocyanateAcetonitrileRT to 50°C
PyrazolopyrimidineDiethyl ethoxymethylenemalonateDiphenyl ether>200°C

References

Application Notes and Protocols for the Use of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride in the Development of RET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial mediator of cell growth, differentiation, and survival.[1] Dysregulation of RET signaling, often through activating mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid carcinoma (PTC).[1][2] This makes RET a compelling target for the development of targeted cancer therapies.

This document provides detailed application notes and protocols for the utilization of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride and its derivatives, particularly in the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine-based RET kinase inhibitors. A notable example is the development of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, which have shown promise as potent and selective RET inhibitors.[3][4]

RET Signaling Pathway

Upon binding its co-receptor/ligand complex, the RET receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades that are critical for cell proliferation and survival. The primary pathways activated by RET include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Central to cell proliferation and differentiation.[1]

  • PI3K/AKT/mTOR Pathway: A key regulator of cell growth, survival, and metabolism.[1]

  • JAK/STAT Pathway: Involved in cell survival and proliferation.[1]

The constitutive activation of these pathways due to RET mutations leads to uncontrolled cell growth and tumor formation.

RET_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., GDNF) RET RET Receptor Ligand->RET CoReceptor Co-Receptor (e.g., GFRα) CoReceptor->RET pRET Phosphorylated RET (Dimer) RET->pRET Dimerization & Autophosphorylation RAS RAS pRET->RAS PI3K PI3K pRET->PI3K JAK JAK pRET->JAK Inhibitor RET Kinase Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine) Inhibitor->pRET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Figure 1: Simplified RET Signaling Pathway and Point of Inhibition.

Synthesis of Pyrazolo[3,4-d]pyrimidine-based RET Inhibitors

The this compound serves as a key building block for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold can be further modified to enhance potency and selectivity against RET kinase. A general synthetic workflow is outlined below.

Synthesis_Workflow Start 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride Step1 Cyclization to form Pyrazolo[3,4-d]pyrimidine core Start->Step1 Intermediate Substituted Pyrazolo[3,4-d]pyrimidine Intermediate Step1->Intermediate Step2 Functionalization at C3-position (e.g., Sonogashira coupling) Intermediate->Step2 Final 3-Substituted-1-isopropyl-1H- pyrazolo[3,4-d]pyrimidin-4-amine (e.g., Compound 7a) Step2->Final

Figure 2: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine RET Inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, compound 7a (1-isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), against RET kinase and its effect on downstream signaling.[3][4]

CompoundTargetAssay TypeEndpointValueCell Line
7a RET KinaseIn vitro kinase assayInhibitionEfficientN/A
7a GDNF-induced pERK1/2Cell-based assayInhibition100 nMMCF-7

Experimental Protocols

In Vitro RET Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., a derivative of 1-isopropyl-1H-pyrazol-4-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of diluted RET enzyme to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be close to the Km for RET.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

    • The luminescent signal is proportional to kinase activity.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Prepare serial dilutions of test compound Dispense Dispense compound/DMSO and RET enzyme into plate Start->Dispense Incubate1 Incubate at RT Dispense->Incubate1 Initiate Initiate reaction with ATP/Substrate mix Incubate1->Initiate Incubate2 Incubate for 60 min at RT Initiate->Incubate2 Detect Stop reaction and detect ADP production Incubate2->Detect Analyze Data analysis and IC50 determination Detect->Analyze

Figure 3: Workflow for an In Vitro RET Kinase Inhibition Assay.
Cell-Based RET Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of a test compound to inhibit RET autophosphorylation and the phosphorylation of its downstream effectors, such as ERK, in a cellular context.

Materials:

  • MCF-7 cells or other suitable cell lines expressing RET

  • Cell culture medium and supplements

  • Glial cell line-derived neurotrophic factor (GDNF)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pRET, anti-total RET, anti-pERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with GDNF for 15-30 minutes to induce RET phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay.[5]

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[5]

    • Block the membrane and probe with primary antibodies against phosphorylated and total RET and ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL detection system.[5]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.[5]

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective RET kinase inhibitors. The pyrazolo[3,4-d]pyrimidine derivatives, in particular, have demonstrated significant promise in both biochemical and cell-based assays. The protocols and data presented herein provide a solid framework for researchers to synthesize, screen, and characterize novel RET inhibitors based on this chemical series, with the ultimate goal of developing new targeted therapies for RET-driven cancers.

References

Application Notes: Reduction of Nitropyrazoles to Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The transformation of nitropyrazoles into aminopyrazoles is a fundamental and critical step in the synthesis of a wide array of biologically active compounds and functional materials. Aminopyrazoles serve as versatile building blocks and key intermediates for pharmaceuticals, agrochemicals, and dyes. The reduction of the nitro group is the most direct and common method to introduce the synthetically valuable amino group onto the pyrazole ring. A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to reductions using metals in acidic media. The choice of method often depends on the substrate's sensitivity to reaction conditions, the presence of other functional groups, and considerations of cost, scale, and environmental impact.

Overview of Reduction Methodologies

Several reliable methods are available for the reduction of nitropyrazoles. The most prominent and widely used techniques fall into two main categories: Catalytic Hydrogenation and Chemical Reduction.

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature, typically producing water as the only byproduct, and high yields.[1] It involves the use of a metal catalyst and a hydrogen source.

    • Hydrogen Gas (H₂): The classic approach involves reacting the nitropyrazole with hydrogen gas under pressure in the presence of a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[2] Pd/C is highly efficient but can sometimes lead to the reduction of other sensitive groups, such as halogens (dehalogenation).[2][3] Raney Nickel is a suitable alternative when dehalogenation is a concern.[2][4]

    • Transfer Hydrogenation: For situations where handling high-pressure hydrogen gas is inconvenient or unsafe, transfer hydrogenation is an excellent alternative. In this method, a hydrogen donor molecule, such as hydrazine hydrate (N₂H₄·H₂O) or ammonium formate, is used to generate hydrogen in situ in the presence of a catalyst like Pd/C.[3][4] This approach is often highly selective and effective.

  • Chemical Reduction (Metal-Based): These methods employ metals, often in acidic or neutral media, to effect the reduction. They are generally robust, inexpensive, and tolerant of a wide range of functional groups.

    • Tin(II) Chloride (SnCl₂): The use of stannous chloride in concentrated hydrochloric acid (HCl) is a classic and mild method for reducing aromatic nitro groups.[2][4] The reaction is typically carried out in a protic solvent like ethanol. A drawback can be the work-up procedure required to remove tin salts.[4]

    • Iron (Fe): Reduction with iron powder in the presence of an acid (like HCl or acetic acid) or an additive like ammonium chloride is one of the most economical and industrially applied methods.[2][4][5] It is known for its good chemoselectivity.

    • Zinc (Zn): Zinc dust in acidic or neutral conditions (e.g., with acetic acid or ammonium chloride) is another effective reagent for this transformation.[2][5][6]

Data Presentation: Comparison of Reduction Protocols

The following tables summarize various conditions reported for the reduction of nitropyrazoles and related nitroarenes.

Table 1: Catalytic Hydrogenation Conditions

CatalystHydrogen SourceSolvent(s)Temperature (°C)TimeYield (%)Reference(s)
Pd/CH₂ (gas)Methanol / EthanolRoom Temp.1-5 h>80[1][2][7]
Raney NiH₂ (gas)EthanolRoom Temp.2-16 hHigh[2]
Pd/CHydrazine HydrateMethanol / Ethanol40 - 805 min - 15 h80-95[3][4]
Raney NiHydrazine HydrateEthanol / 2-Propanol40 - 502-15 h80-95[4]
Pd/CAmmonium FormateMethanolReflux1-3 hHigh[5]

Table 2: Chemical Reduction (Metal-Based) Conditions

ReagentCo-reagent / AcidSolvent(s)Temperature (°C)TimeYield (%)Reference(s)
SnCl₂·2H₂OConc. HClEthanolReflux1-4 hHigh[2][4]
Fe powderConc. HClEthanol / WaterReflux2-6 hHigh[4][5]
Fe powderAcetic AcidAcetic Acid / EthanolReflux2-6 hHigh[2]
Zn dustAmmonium ChlorideMethanol / WaterRoom Temp.1-3 hHigh[5][6]
Zn dustAcetic AcidMethanol / EthanolRoom Temp. - Reflux1-4 hHigh[2]

Visualization of Methodologies

The following diagrams illustrate the logical relationships between different reduction strategies and a typical experimental workflow.

cluster_main Reduction of Nitropyrazole to Aminopyrazole cluster_catalytic Catalytic Hydrogenation cluster_chemical Chemical Reduction A Nitropyrazole Reduction Methods B Hydrogen Gas (H₂) A->B uses C Transfer Hydrogenation A->C uses D Metal in Acidic Media (Fe/HCl, SnCl₂/HCl) A->D uses E Metal in Neutral Media (Zn/NH₄Cl) A->E uses

Caption: Overview of major protocols for nitropyrazole reduction.

cluster_workflow Workflow: Catalytic Hydrogenation (Pd/C, H₂) A 1. Setup Dissolve nitropyrazole in solvent (e.g., Ethanol). Add Pd/C catalyst. B 2. Inerting Flush reaction vessel with N₂ or Argon. A->B C 3. Hydrogenation Introduce H₂ gas (balloon or pressure vessel). Stir vigorously at specified temp. B->C D 4. Monitoring Track reaction progress using TLC or LC-MS. C->D E 5. Work-up Filter mixture through Celite to remove catalyst. Rinse with solvent. D->E F 6. Isolation Evaporate solvent under reduced pressure. Purify crude product (crystallization/chromatography). E->F

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocols

Protocol 1: Reduction of Nitropyrazole using Catalytic Hydrogenation (Pd/C and H₂)

This protocol is a general procedure for the reduction of a nitropyrazole using palladium on carbon as the catalyst and hydrogen gas.

Materials:

  • Nitropyrazole derivative (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol (as solvent)

  • Hydrogen (H₂) gas (balloon or cylinder)

  • Diatomaceous earth (Celite®)

  • Nitrogen or Argon gas

  • Reaction flask (e.g., round-bottom flask)

  • Hydrogenation apparatus or balloon setup

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the nitropyrazole substrate. Dissolve the substrate in a suitable solvent (e.g., methanol or ethanol, approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be between 5-10% of the weight of the nitropyrazole.

  • Inerting the Atmosphere: Securely seal the flask. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Introduce hydrogen gas to the flask. This can be done by attaching a balloon filled with hydrogen or by connecting the flask to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-5 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all product is collected. Caution: The Pd/C catalyst on the filter paper can be pyrophoric, especially when dry. Quench it carefully with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyrazole.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain the pure aminopyrazole.

Protocol 2: Reduction of Nitropyrazole using Tin(II) Chloride (SnCl₂)

This protocol describes a common chemical reduction method using stannous chloride in hydrochloric acid.

Materials:

  • Nitropyrazole derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the nitropyrazole substrate in ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (typically 4 equivalents) to the solution.

  • Acidification and Reaction: Slowly add concentrated HCl to the mixture. The reaction is often exothermic. Once the addition is complete, heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.

  • Extraction: Filter the mixture to remove the tin salts, washing the solid with an organic solvent like ethyl acetate. Alternatively, add ethyl acetate to the entire mixture and stir vigorously for 30 minutes. Filter the resulting slurry, collecting the organic filtrate. Perform additional extractions on the aqueous layer/solid residue with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude aminopyrazole.

  • Purification: Purify the product as needed via recrystallization or column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regioselectivity in Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for achieving desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles?

The main difficulty arises from the presence of two adjacent and electronically similar nitrogen atoms (N1 and N2) in the pyrazole ring. Both nitrogen atoms can act as nucleophiles, leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which are often difficult to separate.[1]

Q2: What are the key factors influencing regioselectivity in pyrazole N-alkylation?

The regiochemical outcome is a result of a complex interplay between several factors:

  • Steric Effects: The steric hindrance around the nitrogen atoms, dictated by the substituents on the pyrazole ring (at C3 and C5 positions) and the bulkiness of the alkylating agent, is a major determinant. Alkylation preferentially occurs at the less sterically hindered nitrogen.[1][2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[3] For example, the use of different bases can alter the nature of the pyrazolate anion and its subsequent reaction.[3]

  • Alkylating Agent: The nature of the electrophile is crucial. Sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen atom.[4]

Troubleshooting Guides

Problem 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity.

  • Solution 1: Modify the Solvent. The choice of solvent can have a profound effect on regioselectivity. Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase regioselectivity in some cases. Aprotic dipolar solvents like DMF or DMSO can also influence the outcome.[5]

  • Solution 2: Change the Base. The base and its counter-ion can play a critical role. If you are using a strong base like NaH, consider switching to a weaker base like K₂CO₃ or an organic base like 2,6-lutidine, as this can alter the aggregation state and reactivity of the pyrazolate anion.[3] Conversely, for certain substrates, a switch from K₂CO₃ to NaH may improve selectivity.[3]

  • Solution 3: Alter the Alkylating Agent. If possible, use a more sterically hindered alkylating agent. The increased steric bulk will favor alkylation at the less sterically crowded nitrogen atom of the pyrazole.[4]

Problem 2: The reaction is not proceeding to completion, resulting in low yield.

  • Solution 1: Increase the Reaction Temperature. Low reaction temperatures might not provide sufficient energy to overcome the activation barrier. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can improve the conversion.

  • Solution 2: Use a Stronger Base. If you are using a weak base, it may not be sufficient to fully deprotonate the pyrazole, leading to a low concentration of the reactive pyrazolate anion. Switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) could increase the reaction rate and yield.

  • Solution 3: Check the Purity of Reagents. Ensure that your pyrazole starting material, alkylating agent, base, and solvent are pure and anhydrous (if required by the reaction conditions). Impurities can interfere with the reaction and lead to side products or incomplete conversion.[5]

Problem 3: I am observing the formation of an unexpected side product.

  • Solution 1: Analyze for C-alkylation. In some cases, particularly with pyrazolones, C-alkylation can compete with N-alkylation. The reaction conditions, especially the choice of solvent and base, can influence the N/C alkylation ratio. Characterize the side product thoroughly to determine if it is a C-alkylated isomer.

  • Solution 2: Lower the Reaction Temperature. High reaction temperatures can sometimes lead to decomposition of starting materials or products, or promote the formation of undesired side products. Running the reaction at a lower temperature may improve the selectivity for the desired product.

  • Solution 3: Degas the Solvent. If your reaction is sensitive to oxygen, dissolved oxygen in the solvent could lead to oxidative side reactions. Degassing the solvent prior to use by bubbling an inert gas (like nitrogen or argon) through it can help to minimize these side reactions.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data on the influence of various factors on the N1:N2 regiomeric ratio in pyrazole alkylation reactions.

Table 1: Effect of Base and Solvent on the Alkylation of 3-Substituted Pyrazoles

3-SubstituentAlkylating AgentBaseSolventN1:N2 RatioYield (%)
Phenyl2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF1:9975
4-Chlorophenyl2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF1:9985
4-Methoxyphenyl2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF1:9990
2-Thienyl2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF1:9982
tert-Butyl2-bromo-N,N-dimethylacetamidei-Pr₂NEtTHF24:7665

Data extracted from a study on Mg-catalyzed N2-regioselective alkylation. The presence of MgBr₂ as a catalyst is crucial for the observed selectivity.[6]

Table 2: Effect of Pyrazole Substituents and Alkylating Agent on N1-Selectivity

3-Substituent5-SubstituentAlkylating AgentN1:N2 RatioYield (%)
PhenylH(chloromethyl)trimethylsilane93:778
4-FluorophenylH(chloromethyl)trimethylsilane92:885
4-(Trifluoromethyl)phenylH(chloromethyl)trimethylsilane>99:148
2-PyridylH(chloromethyl)trimethylsilane>99:172
3-ThienylH(chloromethyl)trimethylsilane>99:170

Data from a study on N1-selective methylation using α-halomethylsilanes as masked methylating reagents, followed by protodesilylation.[4]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using a Base-Mediated Approach

This protocol is suitable for achieving N1-alkylation, particularly when steric hindrance at the C5-position is minimal.

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).

  • Add an anhydrous solvent (e.g., DMF, DMSO, or THF) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq or NaH, 1.1 eq) to the stirred solution at 0 °C.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[7]

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.[7]

Protocol 2: Magnesium-Catalyzed N2-Regioselective Alkylation

This protocol is designed for the selective synthesis of N2-alkylated pyrazoles using a magnesium catalyst.[6]

  • In a glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 eq) and MgBr₂ (0.2 eq).

  • Add anhydrous THF as the solvent, followed by the α-bromoacetate or α-bromoacetamide alkylating agent (2.0 eq).

  • Add i-Pr₂NEt (2.1 eq) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours, or until the reaction is complete as monitored by LC-MS.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the mixture to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N2-alkylated pyrazole.[6]

Visualizations

Regioselectivity_Factors Start Pyrazole N-Alkylation Factors Key Influencing Factors Start->Factors Steric Steric Effects Factors->Steric Electronic Electronic Effects Factors->Electronic Conditions Reaction Conditions Factors->Conditions Steric_Sub Substituent Size (C3 vs C5) Alkylating Agent Bulk Steric->Steric_Sub Electronic_Sub Electron-donating vs. Electron-withdrawing groups Electronic->Electronic_Sub Conditions_Sub Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF, TFE) Temperature Conditions->Conditions_Sub N1_Product N1-Alkylated Pyrazole N2_Product N2-Alkylated Pyrazole Steric_Sub->N1_Product Favors less hindered N Steric_Sub->N2_Product Favors less hindered N Electronic_Sub->N1_Product Modifies N nucleophilicity Electronic_Sub->N2_Product Modifies N nucleophilicity Conditions_Sub->N1_Product Influences reaction pathway Conditions_Sub->N2_Product Influences reaction pathway

Caption: Factors influencing regioselectivity in pyrazole N-alkylation.

Troubleshooting_Workflow Start Start: Poor Regioselectivity (Mixture of N1/N2 Isomers) Decision1 Modify Reaction Solvent? Start->Decision1 Action1 Switch to Fluorinated Alcohol (TFE, HFIP) or Aprotic Polar Solvent (DMF, DMSO) Decision1->Action1 Yes Decision2 Change the Base? Decision1->Decision2 No Action1->Decision2 Action2 Try Weaker (K2CO3) or Stronger (NaH) Base Decision2->Action2 Yes Decision3 Alter Alkylating Agent? Decision2->Decision3 No Action2->Decision3 Action3 Use a More Sterically Hindered Reagent Decision3->Action3 Yes End Improved Regioselectivity Decision3->End No Action3->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Synthesis of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process starting from 4-nitropyrazole. The general workflow involves the N-alkylation of the pyrazole ring with an isopropyl group, followed by the reduction of the nitro group to an amine, and finally, the formation of the hydrochloride salt.

Synthetic_Workflow 4-Nitropyrazole 4-Nitropyrazole 1-Isopropyl-4-nitro-1H-pyrazole 1-Isopropyl-4-nitro-1H-pyrazole 4-Nitropyrazole->1-Isopropyl-4-nitro-1H-pyrazole Step 1: N-Isopropylation 1-Isopropyl-1H-pyrazol-4-amine 1-Isopropyl-1H-pyrazol-4-amine 1-Isopropyl-4-nitro-1H-pyrazole->1-Isopropyl-1H-pyrazol-4-amine Step 2: Nitro Group Reduction 1-Isopropyl-1H-pyrazol-4-amine HCl 1-Isopropyl-1H-pyrazol-4-amine HCl 1-Isopropyl-1H-pyrazol-4-amine->1-Isopropyl-1H-pyrazol-4-amine HCl Step 3: Hydrochloride Salt Formation

Caption: Synthetic workflow for this compound.

Step 1: N-Isopropylation of 4-Nitropyrazole

This step introduces the isopropyl group onto the pyrazole nitrogen. Two common methods are presented: alkylation with isopropyl bromide and the Mitsunobu reaction.

Experimental Protocols: Step 1
MethodReagentsSolventTemperatureTime
A: Isopropyl Bromide 4-Nitropyrazole, Isopropyl Bromide, K₂CO₃ (or NaH)DMF (or THF)Room Temp. to 70°C12-24 hours
B: Mitsunobu Reaction 4-Nitropyrazole, Isopropanol, Triphenylphosphine (PPh₃), DIAD or DEADTHF0°C to Room Temp.6-8 hours
Troubleshooting and FAQs: Step 1

Q1: My N-isopropylation reaction shows low conversion to the product. What are the possible causes and solutions?

A1: Low conversion can be due to several factors. For the isopropyl bromide method , ensure that your reagents and solvent are anhydrous, as water can interfere with the reaction, especially when using a strong base like NaH. If using K₂CO₃, increasing the reaction temperature to 60-70°C may improve the yield. For the Mitsunobu reaction , the order of reagent addition is crucial. Typically, the 4-nitropyrazole, isopropanol, and triphenylphosphine are mixed before the dropwise addition of DIAD or DEAD at 0°C.[1]

Q2: I am observing the formation of both N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-isopropyl product?

A2: The formation of regioisomers is a common challenge in pyrazole alkylation. Generally, bulkier alkylating agents and sterically hindered pyrazoles favor N1 substitution. In the case of 4-nitropyrazole, the N1 position is generally favored. To enhance selectivity with the isopropyl bromide method , using a stronger, non-nucleophilic base like NaH in an aprotic solvent such as THF can improve the N1:N2 ratio. For the Mitsunobu reaction , the inherent mechanism often provides good regioselectivity for the less sterically hindered nitrogen.

Q3: The purification of the product from the Mitsunobu reaction is difficult due to the triphenylphosphine oxide byproduct. What is the best way to remove it?

A3: Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography. One effective method is to concentrate the reaction mixture and triturate it with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide will often precipitate and can be removed by filtration.

Step 2: Reduction of 1-Isopropyl-4-nitro-1H-pyrazole

This step converts the nitro group at the C4 position to a primary amine. Common methods include catalytic hydrogenation and reduction with iron powder.

Experimental Protocols: Step 2
MethodReagentsSolventCatalyst/Reducing Agent
A: Catalytic Hydrogenation 1-Isopropyl-4-nitro-1H-pyrazole, H₂ gasEthanol or Methanol5-10% Pd/C
B: Iron Reduction 1-Isopropyl-4-nitro-1H-pyrazole, Iron powder, HClEthanol/WaterFe/HCl
Troubleshooting and FAQs: Step 2

Q1: My nitro reduction is incomplete. How can I drive the reaction to completion?

A1: For catalytic hydrogenation , ensure the catalyst is active; using a fresh batch of Pd/C is recommended. The reaction is sensitive to catalyst poisons, so ensure the starting material and solvent are pure. Increasing the hydrogen pressure and reaction time can also improve conversion. For the iron reduction , the reaction is often exothermic. Ensure vigorous stirring to maintain a good suspension of the iron powder. The dropwise addition of concentrated HCl is critical to maintain the reaction rate.[2]

Q2: The yield of my amine product is low after workup. What could be the issue?

A2: The amine product can be somewhat water-soluble, especially at acidic pH. During the workup of the iron reduction , after filtering off the iron salts, it is crucial to basify the filtrate with a base like sodium bicarbonate or sodium hydroxide to a pH > 8 before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the amine is in its free base form and has better solubility in the organic phase.

Q3: Are there any common side products in the nitro reduction?

A3: In catalytic hydrogenation , over-reduction is generally not an issue for the pyrazole ring. However, incomplete reduction can lead to the formation of hydroxylamine or azo compounds. In the iron reduction , the formation of iron complexes with the product is possible, which can make isolation difficult. Thorough washing during workup is important.

Step 3: Hydrochloride Salt Formation

The final step involves converting the free amine into its more stable and often crystalline hydrochloride salt.

Experimental Protocol: Step 3
ReagentsSolventProcedure
1-Isopropyl-1H-pyrazol-4-amine, HCl solutionDiethyl ether or IsopropanolDissolve the purified amine in a minimal amount of a suitable solvent. Add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
Troubleshooting and FAQs: Step 3

Q1: The hydrochloride salt is not precipitating from the solution.

A1: If the salt does not precipitate, the solution may be too dilute. You can try to concentrate the solution carefully under reduced pressure. Alternatively, adding a less polar co-solvent (e.g., hexanes) can help to induce precipitation. Cooling the solution to 0-4°C can also promote crystallization.

Q2: The resulting hydrochloride salt is an oil instead of a solid.

A2: Oiling out can occur if the product has impurities or if the solvent system is not ideal. Ensure the starting amine is of high purity. You can try to scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, you can try redissolving it in a minimal amount of a polar solvent like isopropanol and then slowly adding a non-polar solvent to precipitate the solid.

Q3: How do I confirm the formation of the hydrochloride salt?

A3: The formation of the salt can be confirmed by various analytical techniques. A simple method is to check the pH of a small aqueous solution of the product; it should be acidic. For more definitive confirmation, techniques like NMR spectroscopy (which will show a shift in the peaks of the protons near the amine group) and elemental analysis (which will show the presence of chlorine) can be used.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Salt Formation s1_start Low Conversion? s1_q1 Anhydrous Conditions? s1_start->s1_q1 s1_a1_yes Increase Temp/Time s1_q1->s1_a1_yes Yes s1_a1_no Dry Reagents/Solvent s1_q1->s1_a1_no No s1_q2 Regioisomer Formation? s1_a1_yes->s1_q2 s1_a1_no->s1_q2 s1_a2_yes Change Base/Solvent s1_q2->s1_a2_yes Yes s1_a2_no Proceed to Purification s1_q2->s1_a2_no No s1_q3 Purification Issues? s1_a2_yes->s1_q3 s1_a2_no->s1_q3 s1_a3_yes Triturate with Ether s1_q3->s1_a3_yes Yes s2_start Incomplete Reaction? s2_q1 Catalyst Active? s2_start->s2_q1 s2_a1_yes Increase H2 Pressure/Time s2_q1->s2_a1_yes Yes s2_a1_no Use Fresh Catalyst s2_q1->s2_a1_no No s2_q2 Low Yield? s2_a1_yes->s2_q2 s2_a1_no->s2_q2 s2_a2_yes Basify Before Extraction s2_q2->s2_a2_yes Yes s2_a2_no Check for Emulsions s2_q2->s2_a2_no No s3_start No Precipitation? s3_q1 Concentrate Solution? s3_start->s3_q1 s3_a1 Add Anti-Solvent s3_q1->s3_a1 s3_q2 Product Oiling Out? s3_a1->s3_q2 s3_a2 Check Purity/Triturate s3_q2->s3_a2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

Quantitative Data Summary

The following table provides an overview of expected yields and purities for each step of the synthesis. These values are approximate and can vary based on the specific reaction conditions and scale.

StepReactionTypical Yield (%)Typical Purity (%)Common Impurities
1: N-Isopropylation Alkylation with Isopropyl Bromide60-85>95Unreacted 4-nitropyrazole, N2-isopropyl-4-nitropyrazole
Mitsunobu Reaction70-90>95Unreacted 4-nitropyrazole, triphenylphosphine oxide, DIAD/DEAD-hydrazine adduct
2: Nitro Reduction Catalytic Hydrogenation85-95>98Unreacted starting material, hydroxylamine intermediate
Iron Reduction75-90>95Unreacted starting material, iron salts
3: Salt Formation Hydrochloride Formation>95>99Excess HCl, residual solvent

References

common side products in pyrazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A1: The formation of regioisomeric mixtures is a frequent issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, as seen in the classical Knorr synthesis.[1][2][3] The final ratio of isomers is determined by which nitrogen of the hydrazine attacks which carbonyl group, a process influenced by steric and electronic factors, as well as reaction conditions.[1][3]

Troubleshooting Poor Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Switching from standard solvents like ethanol to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the preference for one regioisomer.[1][4] Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing selectivity.[4]

  • Reaction Conditions: Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[1] Experimenting with catalytic amounts of an acid (e.g., acetic acid) or a base can alter the isomeric ratio.[2]

  • Reactant Stoichiometry: The ratio of the dicarbonyl compound to the hydrazine has also been shown to affect reaction rates and can influence the final regioisomeric ratio.[3]

Q2: My reaction appears to have stalled, and I'm isolating a stable intermediate instead of the final pyrazole. What is happening?

A2: In some cases, particularly during condensation reactions, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the aromatic pyrazole product.[1] This can lead to lower yields and the incorrect product being isolated.

Troubleshooting Stable Intermediates:

  • Increase Temperature: Heating the reaction mixture, often to reflux, can provide the necessary energy to drive the dehydration step to completion.[2]

  • Add a Dehydrating Agent: Incorporating a dehydrating agent or using an acid catalyst can facilitate the elimination of water to form the final pyrazole.[1]

Q3: My yield is low, and my TLC shows multiple byproducts. What are other common side products I should be aware of?

A3: Besides regioisomers, several other side reactions can lower the yield of your desired pyrazole:

  • Michael Addition Products: In syntheses involving α,β-unsaturated precursors, Michael addition can be a competing reaction pathway.[5] The choice of solvent is critical, with protic polar solvents like methanol or ethanol generally favoring the desired pyrazole formation over Michael addition.[5]

  • Di-addition Intermediates: It has been observed that two molecules of hydrazine can sometimes add to one molecule of the 1,3-dicarbonyl compound, leading to an unexpected and complex reaction pathway.[3]

  • Ring-Opened or Rearranged Products: If your starting materials or the pyrazole product contain highly reactive functional groups (e.g., azides, nitro groups), they can undergo rearrangements or ring-opening, especially under thermal stress.[1]

  • Hydrazine Decomposition Products: The hydrazine starting material itself can decompose under certain conditions, leading to unwanted byproducts.[6]

Q4: What are the most effective methods for purifying crude pyrazole products and removing these side products?

A4: Standard purification techniques are generally effective.

  • Column Chromatography: Chromatography on silica gel is a widely used method to separate the desired pyrazole from isomers and other impurities.[1]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification.[1]

  • Purification via Acid Addition Salts: Pyrazoles are basic and can react with acids to form salts. This property can be exploited for purification. By treating the crude mixture with an inorganic or organic acid, the pyrazole can be selectively precipitated as a crystalline acid addition salt, leaving non-basic impurities in the solution.[7][8] The pure pyrazole can then be recovered by neutralizing the salt with a base.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis This table summarizes the general trend observed when using different solvents for the reaction between an unsymmetrical 1,3-diketone and methylhydrazine. The use of fluorinated alcohols can dramatically favor the formation of one regioisomer.[4]

SolventTypical Regioisomeric Ratio (Major:Minor)Reference
Ethanol (EtOH)Low selectivity (e.g., 1:1 to 3:1)[4]
2,2,2-Trifluoroethanol (TFE)Increased selectivity (e.g., >10:1)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity (e.g., >20:1, often exclusive)[4]
Note: Specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: General Purification by Silica Gel Column Chromatography

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is not fully soluble, you may dry-load it by adsorbing the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a chosen eluent system. The eluent is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined beforehand by thin-layer chromatography (TLC).

  • Loading and Elution: Carefully load the sample onto the top of the silica gel column. Begin elution with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.[1]

Protocol 2: Purification via Acid Addition Salt Crystallization

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent, such as acetone, ethanol, or isopropanol.[8] The solution may be heated to ensure complete dissolution.

  • Acid Addition: Add at least one equimolar amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or an organic acid) to the solution.[7][8]

  • Crystallization: The pyrazole acid addition salt will often precipitate or crystallize out of the solution. Cooling the mixture can promote further crystallization.[8]

  • Isolation: Isolate the crystalline salt by filtration, washing it with a small amount of cold solvent to remove any remaining soluble impurities.

  • Regeneration of Pyrazole: Dissolve the purified salt in water and adjust the pH to be basic (pH > 8) by adding a base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extraction: Extract the free pyrazole into an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the pure pyrazole.[7]

Mandatory Visualizations

G cluster_conditions Optimization Strategies start Mixture of Regioisomers Observed check_sm Unsymmetrical 1,3-Dicarbonyl or Substituted Hydrazine? start->check_sm Yes modify Modify Reaction Conditions check_sm->modify solvent Change Solvent (e.g., EtOH -> TFE/HFIP) modify->solvent Primary Approach catalyst Adjust Catalyst (e.g., Acidic vs. Basic) modify->catalyst ratio Vary Reactant Ratio modify->ratio end_node Improved Regioselectivity solvent->end_node catalyst->end_node ratio->end_node

Caption: A logical workflow for troubleshooting poor regioselectivity.

G cluster_purification Purification Methods start Crude Reaction Mixture workup Initial Work-up (Solvent Removal, Extraction) start->workup chromatography Column Chromatography (Silica Gel) workup->chromatography For oils or complex mixtures recrystallization Recrystallization workup->recrystallization For crude solids acid_salt Purification via Acid Addition Salt Formation workup->acid_salt For basic pyrazoles end_node Pure Pyrazole Product chromatography->end_node recrystallization->end_node acid_salt->end_node

Caption: General workflow for the purification of pyrazole products.

References

Technical Support Center: Purification of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: How can I determine the purity of my this compound sample?

A2: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy helps in identifying the structure of the desired compound and any contaminants. Melting point analysis can also serve as a useful indicator of purity, with a sharp melting range suggesting a high-purity sample.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials from the synthesis, regioisomers, and byproducts from side reactions. The specific impurities will depend on the synthetic route used to prepare the compound.

Q4: My purified compound is a salt. Does this affect the purification strategy?

A4: Yes, the hydrochloride salt form generally increases the polarity and crystallinity of the molecule, which can be advantageous for purification by recrystallization. For column chromatography, the salt may require specific mobile phases or stationary phases to achieve good separation.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

  • Solvent Screening: The first and most critical step is to identify a suitable solvent or solvent system. The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility for it at room temperature or below.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

IssuePossible CauseSuggested Solution
Oiling Out The compound is precipitating above its melting point or is too soluble in the chosen solvent.Add more of the primary solvent to the hot solution. Try a different solvent system with a lower boiling point. Ensure slow cooling.
No Crystal Formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Reduce the solvent volume by evaporation. Cool the solution for a longer period.
Low Yield Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled. Preheat the filtration apparatus to prevent premature crystallization.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Solvent/SystemPolarityComments
Isopropanol (IPA)Polar ProticOften a good starting point for hydrochloride salts.
Ethanol/WaterPolar ProticA mixed solvent system that can be fine-tuned for optimal solubility.
MethanolPolar ProticHigh dissolving power, may need an anti-solvent.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
Ethyl Acetate/HexaneNon-polar/Polar AproticA common mixed system for less polar impurities.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

  • Stationary Phase Selection: For a polar compound like an amine hydrochloride, reverse-phase chromatography (e.g., C18 silica) is often a good choice. Normal-phase silica gel can also be used, but it may require the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing.

  • Mobile Phase Selection: A gradient elution is typically employed. For reverse-phase, this could be a gradient of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol. For normal-phase, a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent.

  • Column Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the initial mobile phase. Load the sample onto the column and begin elution, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase or stationary phase. Column overloading.Optimize the mobile phase composition using TLC. Switch to a different stationary phase (e.g., normal-phase to reverse-phase). Reduce the amount of sample loaded onto the column.
Peak Tailing (Normal Phase) Strong interaction between the basic amine and acidic silica gel.Add a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase. Use a deactivated (end-capped) silica gel.
Compound Stuck on Column The compound is too polar for the chosen mobile phase.Increase the polarity of the mobile phase. For reverse-phase, decrease the polarity (increase the organic component).
Multiple Compounds in Fractions The elution gradient is too steep. Fractions are too large.Use a shallower gradient to improve resolution. Collect smaller fractions.

Chromatography_Logic cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude 1-Isopropyl-1H-pyrazol-4-amine HCl assess_impurities Assess Impurity Profile (TLC, HPLC) start->assess_impurities decision Purification Method? assess_impurities->decision recrystallize Perform Recrystallization decision->recrystallize Crystalline Solid Few Impurities chromatography Perform Column Chromatography decision->chromatography Oily/Amorphous Multiple Impurities check_purity_recrys Check Purity (HPLC, NMR) recrystallize->check_purity_recrys pure_recrys Pure Product (>98%) check_purity_recrys->pure_recrys check_purity_chrom Check Purity (HPLC, NMR) chromatography->check_purity_chrom pure_chrom Pure Product (>98%) check_purity_chrom->pure_chrom

Quantitative Data Summary

The following table provides representative data that might be expected after successful purification. Note that actual results may vary depending on the specific experimental conditions.

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to tan solidWhite crystalline solidWhite solid
Purity (by HPLC) ~85-90%>98%>99%
Yield N/A60-80%50-70%
Melting Point Broad rangeSharp range (e.g., 150-152 °C)Sharp range (e.g., 151-153 °C)

Disclaimer: The experimental protocols and troubleshooting tips provided are intended as general guidance. Optimization of these methods will likely be necessary for your specific sample and laboratory conditions. Always perform a small-scale test before proceeding with bulk purification.

managing solubility issues of pyrazole derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing solubility challenges encountered with pyrazole derivatives in organic solvents.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Question: My pyrazole derivative is precipitating out of the reaction mixture. What should I do?

Answer:

Premature precipitation can lead to incomplete reactions and purification difficulties. Here are several strategies to address this issue:

  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent to increase the solvating power of the reaction medium. The choice of co-solvent should be based on the polarity of your starting materials and the pyrazole derivative.[1] A good starting point is to screen a variety of co-solvents with different polarities.

    • Solvent Screening: If the reaction conditions allow, perform a small-scale solvent screening to find a more suitable solvent or solvent mixture that can keep all components in solution.[1]

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound. However, be mindful of potential side reactions or degradation at elevated temperatures.[1]

Question: I am struggling to purify my pyrazole derivative by recrystallization due to poor solubility.

Answer:

Recrystallization can be challenging with poorly soluble compounds. Consider these approaches:

  • Hot Filtration: If the compound has low solubility even at high temperatures, use hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and filtering it quickly.[1]

  • Solvent Mixtures (Binary Solvent System): This is a very effective technique. Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe turbidity (cloudiness). Slow cooling should then promote the formation of pure crystals.[1]

Question: My final, purified pyrazole derivative has very low solubility, making it difficult for downstream applications. How can I improve its solubility?

Answer:

Improving the solubility of the final compound is a common challenge in drug development. Here are some effective strategies:

  • Salt Formation: If your pyrazole derivative contains acidic or basic functional groups, converting it into a salt can significantly increase its aqueous and sometimes organic solvent solubility.[1] Pyrazoles are generally basic enough to be protonated by most strong inorganic acids.[2]

  • Co-crystallization: Forming co-crystals with a suitable co-former can modify the crystal lattice energy and significantly improve both solubility and dissolution rate.[1]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate. However, it does not change the equilibrium solubility.[1]

  • Solid Dispersions: Dispersing the pyrazole derivative in a hydrophilic carrier can create an amorphous system, which often exhibits higher solubility than the crystalline form.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of pyrazole derivatives in organic solvents?

A1: The solubility of pyrazole derivatives is governed by a combination of factors:

  • Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease because larger molecules are more difficult for solvent molecules to surround.

  • Crystal Structure: The arrangement of molecules in the crystal lattice plays a crucial role. A more stable crystal lattice requires more energy to break, leading to lower solubility.[1]

  • Substituents: The nature of the functional groups attached to the pyrazole ring is a major determinant of solubility.

    • Polar groups (e.g., -OH, -NH2, -COOH) can increase solubility in polar organic solvents through hydrogen bonding and dipole-dipole interactions.

    • Lipophilic (non-polar) groups (e.g., alkyl chains, aryl groups) will generally decrease solubility in polar solvents but may increase it in non-polar organic solvents.

  • Intermolecular Forces: Strong intermolecular forces, such as extensive hydrogen bonding between the pyrazole molecules, can lead to lower solubility as more energy is required to overcome these interactions.[1]

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[3]

Q2: What are some common organic solvents used for pyrazole derivatives?

A2: The choice of solvent is highly dependent on the specific pyrazole derivative's structure and polarity. However, some commonly used organic solvents include:

  • Ethanol[3]

  • Methanol[3]

  • Acetone[3]

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Toluene

Q3: Can pH be used to modify the solubility of pyrazole derivatives in solvent systems that contain some water?

A3: Yes, for ionizable pyrazole derivatives, pH can significantly impact solubility. The pyrazole ring itself has a basic nitrogen atom that can be protonated. If your derivative has acidic or basic substituents, altering the pH of a mixed aqueous-organic solvent system can change the ionization state of the molecule, which in turn can dramatically affect its solubility.[1]

Data Presentation: Solubility of Selected Pyrazole Derivatives

The following tables provide quantitative solubility data for 1H-Pyrazole and two commercially significant pyrazole-containing active pharmaceutical ingredients (APIs), Celecoxib and Sildenafil.

Table 1: Solubility of 1H-Pyrazole in Various Solvents

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)

Data sourced from ChemicalBook.[4]

Table 2: Solubility of Celecoxib in Common Organic Solvents at 25°C

SolventSolubility (approx. mg/mL)
Ethanol~25
Dimethyl Sulfoxide (DMSO)~16.6
Dimethylformamide (DMF)~25

Data is a close approximation for Celecoxib-d4, based on data for Celecoxib.[5] A study on the thermodynamic solubility of celecoxib found the following order of decreasing solubility in the studied solvents: ethyl acetate > acetonitrile > methanol > isopropanol > butanol > toluene.[6]

Table 3: Solubility of Sildenafil and its Citrate Salt in Various Solvents

CompoundSolventSolubility (approx. mg/mL)
Sildenafil (base)Diethylene glycol monoethyl ether24.7 ± 4.7
Sildenafil (base)Ethanol5.2 ± 1.2
Sildenafil citrateDimethyl Sulfoxide (DMSO)~14
Sildenafil citrateDimethylformamide (DMF)~10
Sildenafil citrateWater4.1 ± 1.3

Data sourced from Cayman Chemical and a study on sildenafil.[7][8]

Mandatory Visualizations

Troubleshooting_Solubility_Issues Troubleshooting Workflow for Pyrazole Derivative Solubility Issues start Start: Solubility Issue Encountered issue_type What is the nature of the issue? start->issue_type precip_reaction Precipitation during reaction issue_type->precip_reaction During Reaction precip_workup Precipitation during workup/purification issue_type->precip_workup During Purification low_final_sol Low solubility of final product issue_type->low_final_sol Final Product mod_solvent Modify Solvent System precip_reaction->mod_solvent inc_temp Increase Reaction Temperature precip_reaction->inc_temp hot_filtration Use Hot Filtration precip_workup->hot_filtration binary_solvent Use Binary Solvent for Recrystallization precip_workup->binary_solvent salt_form Salt Formation low_final_sol->salt_form cocrystal Co-crystallization low_final_sol->cocrystal particle_size Particle Size Reduction low_final_sol->particle_size end End: Solubility Issue Addressed mod_solvent->end inc_temp->end hot_filtration->end binary_solvent->end salt_form->end cocrystal->end particle_size->end

Caption: A logical workflow for troubleshooting common solubility issues with pyrazole derivatives.

Experimental_Workflow_Solubility_Determination Experimental Workflow for Determining Pyrazole Derivative Solubility start Start: Determine Solubility add_excess Add excess pyrazole derivative to a known volume of solvent start->add_excess equilibrate Equilibrate the mixture at a constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge sample_supernatant Carefully withdraw a known volume of the supernatant centrifuge->sample_supernatant dilute Dilute the supernatant with a suitable solvent sample_supernatant->dilute analyze Analyze the concentration using a suitable analytical method (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate the solubility (e.g., in mg/mL or mol/L) analyze->calculate end End: Solubility Determined calculate->end

Caption: A stepwise experimental workflow for determining the solubility of a pyrazole derivative.

Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Derivative

Objective: To identify a suitable co-solvent to maintain a pyrazole derivative in solution during a reaction.

Materials:

  • Your poorly soluble pyrazole derivative

  • Primary reaction solvent

  • A selection of potential co-solvents with varying polarities (e.g., ethanol, isopropanol, THF, dioxane, DMF, DMSO)

  • Small vials (e.g., 2 mL) with caps

  • Stir plate and stir bars

Procedure:

  • In separate small vials, add a known amount of your pyrazole derivative.

  • To each vial, add the primary reaction solvent in a volume that mimics the reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise until the solid dissolves completely.

  • Record the volume of co-solvent required for each successful mixture.

  • Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction conditions.

Protocol 2: Recrystallization of a Pyrazole Derivative using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole derivative by recrystallization.

Materials:

  • Crude pyrazole derivative

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is sparingly soluble)

  • The two solvents must be miscible.

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Glass rod

Procedure:

  • Place the crude pyrazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Heat the mixture with stirring until the solid dissolves completely.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry.[1]

Protocol 3: General Procedure for Salt Formation of a Basic Pyrazole Derivative

Objective: To increase the solubility of a basic pyrazole derivative by forming a hydrochloride salt.

Materials:

  • Your basic pyrazole derivative

  • A suitable organic solvent (e.g., diethyl ether, ethanol, toluene)[8]

  • Hydrochloric acid (e.g., as a solution in diethyl ether or as concentrated aqueous solution)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the pyrazole derivative in the chosen organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.

  • The hydrochloride salt will often precipitate out of the solution.

  • Continue stirring in the ice bath for a period of time (e.g., 30 minutes) to ensure complete precipitation.

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

Note: The choice of acid and solvent should be optimized for each specific pyrazole derivative.

References

stability and storage conditions for aminopyrazole hydrochloride salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of aminopyrazole hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aminopyrazole hydrochloride salts?

A1: Based on available safety data sheets, aminopyrazole hydrochloride salts are often hygroscopic and sensitive to moisture. Therefore, they should be stored in a dry, well-ventilated place. For long-term stability, it is recommended to store the compound under an inert atmosphere and for some specific derivatives, refrigeration at 2-8°C may be required. Always refer to the specific product's certificate of analysis or safety data sheet for the most accurate storage information.

Q2: What are the known incompatibilities of aminopyrazole hydrochloride salts?

A2: Aminopyrazole hydrochloride salts are known to be incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation of the compound.

Q3: What are the primary degradation pathways for aminopyrazole hydrochloride salts?

A3: While specific degradation pathways for aminopyrazole hydrochloride salts are not extensively detailed in publicly available literature, compounds with similar functional groups are susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to identify the specific degradation products and pathways for a particular aminopyrazole hydrochloride salt.

Q4: Are there any known signaling pathways where aminopyrazole compounds are active?

A4: Yes, various aminopyrazole derivatives have been identified as potent inhibitors of key signaling pathways implicated in diseases like cancer and inflammation. Notably, they have been shown to target the JAK-STAT and FGFR signaling pathways.[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected degradation of the compound during storage. Improper storage conditions (e.g., exposure to moisture or light).Review the recommended storage conditions on the product datasheet. Ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere if required. Protect from light by using an amber vial or storing in the dark.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Prepare fresh stock solutions for each experiment. Evaluate the stability of the compound in the specific assay buffer and under the experimental conditions (e.g., temperature, pH). Consider performing a time-course experiment to assess stability over the duration of the assay.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.
Poor solubility of the hydrochloride salt in a specific solvent. The common ion effect may reduce the solubility of hydrochloride salts in the presence of other chloride ions.Consider using an alternative salt form or a different solvent system. For aqueous solutions, adjusting the pH may improve solubility.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the intrinsic stability of aminopyrazole hydrochloride salts and to develop stability-indicating analytical methods. The following are general protocols based on ICH guidelines.

1. Acid Hydrolysis:

  • Objective: To assess degradation under acidic conditions.

  • Methodology:

    • Prepare a solution of the aminopyrazole hydrochloride salt in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 N or 1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of base (e.g., 0.1 N NaOH), and dilute to a suitable concentration for analysis.

    • Analyze the samples using a suitable analytical method (e.g., HPLC).

2. Base Hydrolysis:

  • Objective: To assess degradation under basic conditions.

  • Methodology:

    • Prepare a solution of the aminopyrazole hydrochloride salt as described in the acid hydrolysis protocol.

    • Add an equal volume of 0.1 N or 1 N sodium hydroxide.

    • Follow the incubation and sampling procedure as outlined for acid hydrolysis, neutralizing the aliquots with an equivalent amount of acid (e.g., 0.1 N HCl).

    • Analyze the samples.

3. Oxidative Degradation:

  • Objective: To evaluate stability in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a solution of the aminopyrazole hydrochloride salt.

    • Add a solution of hydrogen peroxide (e.g., 3% or 30%).

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

    • Withdraw aliquots at specified time points and analyze.

4. Thermal Degradation:

  • Objective: To assess the effect of heat on the solid compound.

  • Methodology:

    • Place a known amount of the solid aminopyrazole hydrochloride salt in a controlled temperature oven (e.g., 60°C, 80°C).

    • Expose the sample for a defined period (e.g., 1, 3, 7 days).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

5. Photostability Testing:

  • Objective: To determine the effect of light exposure.

  • Methodology:

    • Expose the solid aminopyrazole hydrochloride salt and a solution of the compound to a light source with a specified output (e.g., ICH option 1 or 2).

    • Maintain a control sample in the dark.

    • After the specified duration of exposure, analyze both the light-exposed and dark control samples.

Stability-Indicating HPLC Method Development (Illustrative Example)

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.

Parameter Illustrative Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL

Note: This is an illustrative example. The actual chromatographic conditions must be optimized for the specific aminopyrazole hydrochloride salt and its degradation products.

Data Presentation

Due to the lack of publicly available quantitative stability data for aminopyrazole hydrochloride salts, the following tables are presented as illustrative examples of how to structure such data once obtained from experimental studies.

Table 1: Illustrative Purity Data from Forced Degradation Studies (% Purity by HPLC)

Stress Condition Time 0 4 hours 8 hours 24 hours Major Degradant Peak (RT, min)
0.1 N HCl at 60°C 99.895.290.580.14.2
0.1 N NaOH at 60°C 99.888.775.350.65.8, 7.1
3% H₂O₂ at RT 99.898.196.592.33.5
Thermal (80°C, solid) 99.9--99.5 (after 7 days)-
Photolytic (ICH Option 1) 99.9--97.2 (after exposure)6.3

Table 2: Illustrative Long-Term Stability Data (Storage at 25°C/60% RH)

Time Point Purity (%) Appearance
Initial 99.9White crystalline solid
3 Months 99.7White crystalline solid
6 Months 99.5White crystalline solid
12 Months 99.1Off-white crystalline solid

Visualizations

Signaling Pathway Diagrams

Aminopyrazole derivatives have been investigated as inhibitors of several key signaling pathways. The following diagrams illustrate the points of intervention for these compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription Modulation

Caption: JAK-STAT signaling pathway with aminopyrazole inhibition.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR Inhibition Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation

Caption: FGFR signaling pathway with aminopyrazole inhibition.

Experimental Workflow

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Protocol Develop Stability Protocol Forced_Deg Forced Degradation Studies Protocol->Forced_Deg Long_Term Long-Term & Accelerated Stability Studies Protocol->Long_Term HPLC_Method Develop & Validate Stability-Indicating HPLC Method Forced_Deg->HPLC_Method Analysis Analyze Samples Long_Term->Analysis HPLC_Method->Analysis ID_Degradants Identify & Characterize Degradation Products (e.g., LC-MS) Analysis->ID_Degradants Report Compile Stability Report Analysis->Report ID_Degradants->Report

Caption: Workflow for stability testing of aminopyrazole hydrochloride salts.

References

challenges in the purification of pyrazole compounds from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazole compounds from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification strategies for crude pyrazole products?

A1: The initial approach depends on the physical state and purity of the crude product. The most common methods are recrystallization for solid materials and column chromatography.[1] An acid-base extraction can also be employed to remove non-basic or non-acidic impurities by forming a salt of the pyrazole, which can then be isolated.[2][3][4]

Q2: My pyrazole product is an oil and will not crystallize. What should I do?

A2: An oily product often indicates the presence of impurities that inhibit crystallization.[5]

  • Confirm Purity: First, assess the purity of the oil using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If significant impurities are present, further purification via column chromatography is necessary.[5]

  • Induce Crystallization: If the product is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal from a previous batch.[5]

  • Trituration: This involves adding a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) and stirring or sonicating the mixture. This can wash away impurities and encourage the product to solidify.[5]

Q3: I am observing very low yield after purification by silica gel column chromatography. Why is this happening and how can I improve it?

A3: Low recovery from silica gel columns is a common issue, particularly with pyrazole derivatives. The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption, poor separation, and tailing peaks.[5]

  • Deactivate the Silica Gel: To minimize product loss, deactivate the silica gel by preparing your column slurry with an eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%).[2][5] This neutralizes the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase, such as neutral alumina.[2]

  • Reversed-Phase Chromatography: For certain compounds, reversed-phase chromatography using a C18 column with gradients of acetonitrile/water or methanol/water can be an effective alternative.[2]

Q4: My purified pyrazole is yellow or brown instead of the expected color. How can I remove colored impurities?

A4: A yellow or brown coloration often indicates the presence of oxidized impurities, especially if the pyrazole has sensitive functional groups like a hydrazinyl moiety.[5] Residual starting materials or byproducts can also be colored.[1]

  • Activated Charcoal: During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtering. The charcoal adsorbs the colored molecules. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[6]

Q5: My reaction produced a mixture of regioisomers. What is the best strategy for separation?

A5: The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials.[1][7] Separating these isomers requires exploiting their potential differences in physical properties.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation method. This involves a series of recrystallization steps to progressively enrich one isomer.[6]

  • Column Chromatography: Silica gel chromatography is the most common and often most effective method for separating pyrazole regioisomers.[7][8] Careful selection of the eluent system is critical to achieving good separation.

Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization

If single-solvent or mixed-solvent recrystallization fails to remove certain impurities, consider an alternative purification strategy. The formation of acid addition salts can be a powerful purification technique. Pyrazoles can be converted into salts, which are then crystallized, leaving organic, non-basic impurities behind in the solvent.[3][7]

Data Presentation

Table 1: Common Solvent Systems for Pyrazole Recrystallization

Solvent TypeExamplesApplication Notes
Single Solvents Ethanol, Methanol, Isopropanol, Ethyl Acetate, Cyclohexane, Water.[6]The choice is highly dependent on the specific pyrazole derivative's polarity. Pyrazole itself can be crystallized from petroleum ether or cyclohexane.[6]
Mixed Solvents Ethanol/Water, Hexane/Ethyl Acetate, Hexane/Acetone.[2][6]Useful when no single solvent has the ideal solubility profile. Dissolve in a "good" hot solvent and add a "poor" hot solvent until turbidity appears, then cool slowly.[2][6]

Table 2: Recommended Eluent Systems for Column Chromatography

Stationary PhaseEluent System ExamplesApplication Notes
Normal Phase (Silica Gel) Hexane:Ethyl Acetate, Dichloromethane:Methanol.[5][9]Gradient elution is typically used. For basic pyrazoles, add ~0.5-1% triethylamine to the eluent to prevent streaking and product loss.[5]
Reversed-Phase (C18 Silica) Acetonitrile:Water, Methanol:Water.[2]Often used with a gradient of increasing organic solvent. Can be very effective for polar pyrazoles.[2]

Experimental Protocols

Protocol 1: Deactivated Silica Gel Column Chromatography

This protocol is recommended for basic pyrazole compounds that show poor recovery on standard silica gel.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3.

  • Slurry Preparation: In a beaker, mix silica gel with your chosen eluent. Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent).[5] Stir the slurry well.

  • Column Packing: Pour the silica slurry into a chromatography column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Begin elution with the solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.[5]

Protocol 2: Purification via Acid Salt Crystallization

This method is useful for separating pyrazoles from non-basic impurities.[3][7]

  • Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent such as acetone, ethanol, or isopropanol.[3]

  • Acid Addition: Slowly add at least an equimolar amount of an inorganic acid (e.g., HCl, H₂SO₄) or an organic acid while stirring.[3][4]

  • Crystallization: The pyrazole acid addition salt will precipitate or crystallize from the solution. Cooling the mixture can promote further crystallization.[3]

  • Isolation: Isolate the salt crystals by filtration and wash them with a small amount of cold solvent.

  • Neutralization: To recover the free pyrazole, dissolve the purified salt in water and neutralize the solution with a base (e.g., NaOH solution) to the appropriate pH.

  • Extraction: Extract the pure pyrazole from the aqueous solution using an organic solvent (e.g., diethyl ether).[4] Dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

G General Pyrazole Purification Workflow cluster_purification start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup primary_purification Primary Purification workup->primary_purification Crystallization Recrystallization primary_purification->Crystallization Chromatography Column Chromatography primary_purification->Chromatography analysis Purity Analysis (TLC, LC-MS, NMR) analysis->primary_purification Impurities Present pure_product Pure Pyrazole Compound analysis->pure_product Purity Confirmed Crystallization->analysis Chromatography->analysis

Caption: A general workflow for the purification and isolation of pyrazole compounds.

G Troubleshooting Common Purification Issues start Purification Problem? oily Product is an Oil start->oily No Crystals Form low_yield Low Yield (Column) start->low_yield Product Lost colored Colored Product start->colored Discolored isomers Mixture of Isomers start->isomers Multiple Products check_purity 1. Check Purity (TLC/LCMS) oily->check_purity deactivate 1. Deactivate Silica (e.g., with Triethylamine) low_yield->deactivate charcoal Use Activated Charcoal during Recrystallization colored->charcoal frac_cryst 1. Fractional Recrystallization isomers->frac_cryst induce 2. Induce Crystallization (Scratch / Seed) check_purity->induce triturate 3. Triturate with Anti-Solvent induce->triturate alumina 2. Use Neutral Alumina deactivate->alumina chrom_sep 2. Optimize Column Chromatography frac_cryst->chrom_sep

Caption: A troubleshooting guide for common pyrazole purification challenges.

G Regioisomer Formation Challenge reactants Unsymmetrical 1,3-Dicarbonyl + Hydrazine pathways Two Possible Cyclization Pathways reactants->pathways isomer_A Regioisomer A pathways->isomer_A Pathway 1 isomer_B Regioisomer B pathways->isomer_B Pathway 2 mixture Mixture of Regioisomers (Requires Separation) separation Purification (e.g., Column Chromatography) mixture->separation isomer_A->mixture isomer_B->mixture pure_A Pure A separation->pure_A pure_B Pure B separation->pure_B

Caption: Logical diagram illustrating the formation of regioisomers.

References

Technical Support Center: Recrystallization of Aminopyrazole Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of aminopyrazole hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for recrystallizing aminopyrazole hydrochloride salts?

A1: The choice of solvent is critical and depends on the specific polarity of the aminopyrazole derivative. As hydrochloride salts, these compounds are polar. Therefore, polar protic solvents are often a good starting point. Common choices include:

  • Single Solvents: Ethanol, isopropanol, and water are frequently used.[1] Isopropanol is often preferred for hydrochloride salts as many are too soluble in ethanol for efficient recrystallization.[2] Water can be an excellent solvent for highly polar compounds, often resulting in very pure crystals, but can be difficult to remove.[3]

  • Mixed Solvent Systems: This is a highly effective technique.[1] It involves dissolving the salt in a "good" solvent where it is highly soluble (e.g., hot ethanol, methanol) and then carefully adding a "bad" anti-solvent where it is poorly soluble (e.g., diethyl ether, ethyl acetate, hexane) until the solution becomes cloudy, followed by slow cooling.[1][2][4] Common combinations include ethanol/water, isopropanol/diethyl ether, and ethanol/ethyl acetate.[1][2]

Q2: What is the difference between single-solvent and two-solvent recrystallization?

A2: In the single-solvent method , an ideal solvent dissolves the compound well when hot but poorly at room or cold temperatures.[4] In the two-solvent method , you use a pair of miscible solvents. The first solvent dissolves the compound at all temperatures, while the second (the anti-solvent) does not dissolve the compound at any temperature.[4]

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step.[1][4] The charcoal adsorbs the impurities. Use charcoal sparingly, as it can also adsorb your desired product, which may reduce the final yield.[1][2]

Q4: Is it possible to separate regioisomers of an aminopyrazole derivative using recrystallization?

A4: Yes, a technique called fractional recrystallization can be used to separate regioisomers, provided they have significantly different solubilities in a specific solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.[1] However, the most effective strategy is to first optimize the reaction conditions to favor the formation of a single isomer.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used.[6]

  • Solution:

    • Reheat the solution and boil off some of the solvent to increase the concentration.[6]

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface; this creates nucleation sites.[7]

    • If you have a pure sample, add a tiny "seed crystal" to the cooled solution to initiate crystal growth.[1]

    • Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the compound's solubility.[7]

    • If all else fails, remove the solvent entirely by rotary evaporation and attempt the recrystallization again with a different solvent system.[6]

Problem: The compound separates as an oil ("oiling out") instead of forming crystals.

  • Possible Cause: The solution is too saturated, or the cooling rate is too fast, causing the compound to precipitate above its melting point.[1][7] A high concentration of impurities can also lower the melting point of the crude product, contributing to this issue.[6]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot "good" solvent to lower the saturation point.[1][6]

    • Allow the flask to cool as slowly as possible. Insulating the flask can help promote the gradual cooling necessary for crystal formation.[1]

    • Consider using a different solvent or a more dilute solution.[7]

Problem: The final yield of crystals is very low.

  • Possible Cause: Too much solvent was used initially, leaving a significant amount of product in the mother liquor.[1][6] Another possibility is premature crystallization occurring in the funnel during hot filtration.

  • Solution:

    • Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.[1]

    • To prevent premature crystallization, ensure the solution is saturated and use a pre-heated funnel for hot gravity filtration.[7]

    • After filtration, cool the solution thoroughly at room temperature and then in an ice bath to maximize crystal precipitation.[1]

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Problem: The purified crystals are still impure.

  • Possible Cause: Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[6] The crystals were not washed sufficiently after filtration.

  • Solution:

    • Ensure the solution cools slowly to allow for the selective formation of a pure crystal lattice.[1] If crystallization happens too quickly, reheat, add a little more solvent, and cool again more slowly.[6]

    • Thoroughly wash the collected crystals on the filter with a small amount of cold recrystallization solvent.[1]

    • If impurities persist, a second recrystallization may be necessary.[1]

Solvent System Summary

The following table provides a qualitative guide to common solvent systems for the recrystallization of aminopyrazole hydrochloride salts. The optimal choice is always substrate-dependent and requires experimental validation.

Solvent/SystemTypePolarityTypical Use Case & Notes
IsopropanolProticMedium-HighOften a good starting point for hydrochloride salts.[2]
EthanolProticHighA general-purpose solvent, but the salt may be too soluble for good recovery.[2][8]
WaterProticVery HighExcellent for highly polar salts; can produce very pure crystals but may be difficult to remove completely.[3]
Ethanol / WaterMixed ProticHighA versatile system for polar compounds where solubility can be finely tuned.[1]
Isopropanol / Diethyl EtherMixedMediumA common system for precipitating hydrochloride salts that are soluble in the alcohol.[2]
AcetoneAproticMediumCan sometimes be used, but more often as a wash to remove impurities.[2][8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude aminopyrazole hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[1]

  • Heating: Gently heat the mixture while stirring. Continue to add small portions of the solvent until the solid just dissolves completely at the boiling point.[4]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4][7]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[1]

  • Collection: Collect the formed crystals by vacuum filtration.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[4]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[1]

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Dissolve the crude salt in the minimum amount of the hot "good" solvent (e.g., ethanol) in which it is readily soluble.[4]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness (turbidity).[1]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[4]

  • Cooling, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G Troubleshooting Workflow for Recrystallization start Recrystallization Attempt Complete check_crystals Crystals Formed? start->check_crystals oiling_out Problem: 'Oiling Out' check_crystals->oiling_out Oil Formed no_crystals Problem: No Crystals check_crystals->no_crystals No check_yield Yield Acceptable? check_crystals->check_yield Yes oiling_solution 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool solution VERY slowly. oiling_out->oiling_solution check_saturation Solution Saturated? no_crystals->check_saturation evaporate Reheat and boil off excess solvent. check_saturation->evaporate No induce Induce Nucleation: - Scratch flask - Add seed crystal - Cool in ice bath check_saturation->induce Yes low_yield Problem: Low Yield check_yield->low_yield No check_purity Purity Acceptable? check_yield->check_purity Yes yield_solution Review Protocol: - Used minimum hot solvent? - Cooled thoroughly? - Washed with cold solvent? low_yield->yield_solution impure Problem: Impure Crystals check_purity->impure No end_node Pure Crystals Obtained check_purity->end_node Yes purity_solution 1. Ensure slow cooling. 2. Wash crystals thoroughly. 3. Perform a second recrystallization. impure->purity_solution

A flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Hydrochloride Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with detailed guidance on the use of hydrochloride (HCl) salts in organic synthesis, focusing on their advantages and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are hydrochloride salts often preferred over the freebase form of an organic amine in drug development?

A1: Hydrochloride salts are frequently preferred due to their improved physicochemical properties compared to the corresponding freebase. Key advantages include:

  • Enhanced Aqueous Solubility: Converting insoluble amines into their HCl salts is a common strategy to make them more soluble in water and acidic environments.[1] This is crucial for substances used in medications, as it can lead to better absorption in the gastrointestinal tract.[1][2]

  • Improved Stability and Shelf-Life: HCl salts are generally more stable and less susceptible to degradation from air oxidation compared to their freebase counterparts.[3][4][5] Protonation of the amine group reduces its nucleophilicity, inhibiting degradation pathways like intramolecular cyclization.[4] This enhanced stability simplifies storage and can extend the product's shelf-life.[1][3]

  • Aids in Purification and Handling: Many amine freebases are oils or non-crystalline solids, which are difficult to purify on an industrial scale without resorting to expensive chromatography.[1] Reacting these amines with hydrochloric acid often produces a crystalline solid, which is easier to handle and can be purified through recrystallization.[1][6]

  • Increased Bioavailability: The higher water solubility of HCl salts often leads to higher bioavailability.[2][5] This can result in more effective treatments and potentially allow for lower dosages, thereby reducing the risk of side effects.[2]

Q2: What are the main differences in reactivity between an amine freebase and its hydrochloride salt?

A2: The primary difference lies in the nucleophilicity of the amine group.[5]

  • Freebase: The nitrogen atom has a lone pair of electrons, making it nucleophilic and ready to participate in reactions like acylation and alkylation.[5]

  • Hydrochloride Salt: The amino group is protonated (R-NH3+), which sequesters the nitrogen's lone pair of electrons.[5] This makes the amine non-nucleophilic and unreactive in typical nucleophilic substitution reactions.[5] To make the amine reactive, it must first be deprotonated by treatment with a base to regenerate the freebase form.[5]

Q3: Can forming a hydrochloride salt ever be disadvantageous?

A3: Yes, there are scenarios where forming an HCl salt may not be ideal.

  • Common Ion Effect: In environments with a high concentration of chloride ions, such as the stomach, the solubility of a hydrochloride salt can be suppressed, potentially leading to precipitation.[7][8] This could make it less soluble than its corresponding freebase at gastric pH.[8]

  • Hygroscopicity: Some hydrochloride salts have a tendency to absorb moisture from the air (hygroscopicity), which can affect the physical stability and handling of the solid.[4][7] However, this can often be managed with proper packaging.[7]

  • Disproportionation: The salt can sometimes convert back to its less soluble freebase form, especially in buffered solutions or in the presence of basic excipients in a formulation.[9][10]

  • Corrosiveness: Saturated aqueous solutions of some HCl salts can be highly acidic (pH ≤ 2.5) and may be corrosive to manufacturing equipment.[11]

Quantitative Data Summary

The conversion of a freebase to its hydrochloride salt form can dramatically alter its physicochemical properties.

Table 1: Comparison of Aqueous Solubility for Select Compounds

CompoundFormAqueous SolubilityNotes
BedaquilineFree BaseVery LowThe HCl salt shows significantly improved aqueous solubility.[9]
BedaquilineHydrochloride0.6437 mg/mLSolubility is orders of magnitude higher than the free base.[9]
RPR2000765Free Base10 µg/mLPoor aqueous solubility led to poor bioavailability.[11]
RPR2000765Mesylate Salt39 mg/mLWhile not an HCl salt, this demonstrates the dramatic solubility increase possible with salt formation.[11]
SibutramineFree Base & HClpH-dependentAbove a certain pH (pHmax), the solid in equilibrium is the free base. Below this pH, it is the salt.[12][13]

Table 2: General Physicochemical Property Comparison

PropertyFree Base FormHydrochloride Salt FormRationale
Physical State Often oily or amorphous solid[1]Typically a crystalline solid[1][5]Ionic character promotes the formation of a stable crystal lattice.
Stability Prone to oxidation and degradation[5]More stable, less reactive[3][4][5]Protonation of the amine group reduces its nucleophilicity.[4][5]
Hygroscopicity Generally less hygroscopic[4][5]Can be hygroscopic[4][7]Salts have a tendency to absorb moisture from the air.[4]
Aqueous Solubility Generally lower[1][2][5]Generally higher[1][2][5]The ionic nature of the salt improves interaction with polar water molecules.[1]
Organic Solvent Solubility Generally higher[5]Generally lower[5][14]The non-polar freebase is more compatible with organic solvents.

Troubleshooting Guides

Issue 1: Product Fails to Crystallize or "Oils Out" During Salt Formation

  • Question: I've added HCl to my amine solution, but instead of a crystalline solid, I'm getting a thick oil or a sticky sludge. What's happening and how can I fix it?

  • Answer: This is a common issue that can arise from several factors. The oily product is likely the hydrochloride salt, which is not crystallizing under the current conditions.

    • Possible Cause 1: Solvent Choice. The solvent system may be too good at solvating the salt, preventing it from crashing out.

      • Solution: Induce precipitation by adding a non-polar "anti-solvent" dropwise, such as diethyl ether, hexane, or toluene, until turbidity is observed, then allow it to slowly crystallize.[15][16]

    • Possible Cause 2: Presence of Water. Even small amounts of water can inhibit crystallization, especially if the salt is hygroscopic.

      • Solution: Ensure you are using anhydrous solvents and HCl. Using a solution of HCl gas in an anhydrous solvent like dioxane, diethyl ether, or ethyl acetate is a standard method to avoid water.[15][16]

    • Possible Cause 3: Temperature. The temperature might be too high, keeping the salt dissolved.

      • Solution: Try cooling the solution slowly in an ice bath or refrigerator. Rapid cooling can sometimes lead to smaller crystals.[6]

    • Possible Cause 4: Impurities. Impurities from the synthesis can act as crystallization inhibitors.

      • Solution: Ensure the starting freebase is as pure as possible before attempting salt formation. A preliminary purification step may be necessary.

G cluster_start Troubleshooting Crystallization cluster_troubleshoot cluster_solution Start Amine + HCl in Solvent Results in Oil/Sludge CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckWater Is the system anhydrous? CheckSolvent->CheckWater Yes AddAntiSolvent Add anti-solvent (e.g., ether, hexane) CheckSolvent->AddAntiSolvent No CheckPurity Is the freebase pure? CheckWater->CheckPurity Yes UseAnhydrous Use anhydrous HCl (e.g., in dioxane) CheckWater->UseAnhydrous No PurifyBase Purify freebase before salt formation CheckPurity->PurifyBase No Success Crystalline Solid Obtained CheckPurity->Success Yes AddAntiSolvent->Success UseAnhydrous->Success PurifyBase->Success

Caption: Decision workflow for troubleshooting HCl salt crystallization issues.

Issue 2: Low Yield of Isolated Hydrochloride Salt

  • Question: After filtration, the yield of my hydrochloride salt is much lower than expected. Where could my product have gone?

  • Answer: Low yields are often due to the solubility of the salt in the reaction or washing solvents.

    • Possible Cause 1: Solubility in Mother Liquor. The hydrochloride salt has some solubility in the crystallization solvent, leading to product loss in the filtrate.

      • Solution: Minimize the amount of solvent used to dissolve the freebase. After crystallization, cool the mixture thoroughly to minimize solubility before filtration. Consider concentrating the mother liquor to recover a second crop of crystals.[6]

    • Possible Cause 2: Washing with an Inappropriate Solvent. Washing the filtered solid with a solvent in which it is soluble will dissolve the product.

      • Solution: Wash the crystalline salt with a cold, anhydrous, non-polar solvent in which the salt is known to be insoluble, such as cold diethyl ether or acetone.[17]

    • Possible Cause 3: Use of Aqueous HCl. Preparing salts with aqueous HCl can lead to lower yields because many hydrochloride salts are soluble in water.[16]

      • Solution: Whenever possible, use anhydrous HCl (gas or in an organic solvent) to avoid introducing water into the system.[16]

Experimental Protocols

Protocol 1: General Procedure for Hydrochloride Salt Formation

This protocol describes a common method for preparing the hydrochloride salt of a primary, secondary, or tertiary amine using HCl in an organic solvent.

  • Materials:

    • Amine freebase (1.0 equivalent)

    • Anhydrous solvent (e.g., Diethyl Ether, Ethyl Acetate, Dichloromethane)

    • Solution of hydrogen chloride in an organic solvent (e.g., 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane)

  • Procedure:

    • Dissolve the amine freebase in a minimum amount of the chosen anhydrous solvent in a flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath (0 °C).

    • While stirring, add the solution of HCl (1.0 to 1.1 equivalents) dropwise to the amine solution. A slight excess of acid is sometimes used to ensure complete reaction.[18]

    • A precipitate should form upon addition of the acid. If no solid forms immediately, continue stirring at 0 °C or room temperature. You can gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Once precipitation is complete (typically after stirring for 30-60 minutes), collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

    • Dry the resulting crystalline solid under vacuum to remove residual solvent. The final product is the amine hydrochloride salt.

G cluster_workflow HCl Salt Formation Workflow A 1. Dissolve Amine Freebase in Anhydrous Solvent B 2. Cool Solution to 0 °C A->B C 3. Add HCl Solution (e.g., in Ether) Dropwise B->C D 4. Stir to Allow Precipitation/Crystallization C->D E 5. Collect Solid by Vacuum Filtration D->E F 6. Wash Solid with Cold Anhydrous Solvent E->F G 7. Dry Under Vacuum F->G H Final Product: Pure Hydrochloride Salt G->H

Caption: A typical experimental workflow for synthesizing an amine hydrochloride salt.

Protocol 2: Characterization by Titration to Determine Salt Stoichiometry

  • Objective: To confirm the molar ratio of amine to HCl in the final salt product.

  • Procedure:

    • Accurately weigh a sample of the dried hydrochloride salt.

    • Dissolve the sample in deionized water or a suitable solvent mixture (e.g., water/ethanol).

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a pH meter to monitor the titration.

    • The equivalence point (a sharp inflection in the pH curve) corresponds to the complete neutralization of the protonated amine.

    • Calculate the equivalent weight of the salt from the volume of NaOH solution required to reach the equivalence point. Compare this experimental value to the theoretical molecular weight of the 1:1 hydrochloride salt to confirm its identity and purity.

G cluster_logic Advantages of HCl Salt Formation cluster_properties Improved Physicochemical Properties cluster_dev_advantages Drug Development Advantages Freebase Amine Freebase (Often Oily, Unstable, Poorly Soluble) Process Reaction with HCl Freebase->Process Salt Hydrochloride Salt (Crystalline, Stable, Soluble) Process->Salt Solubility Increased Aqueous Solubility Salt->Solubility Stability Enhanced Chemical Stability Salt->Stability Crystallinity Improved Crystallinity & Handling Salt->Crystallinity Bioavailability Better Bioavailability Solubility->Bioavailability Formulation Simplified Formulation Stability->Formulation Purification Easier Purification Crystallinity->Purification Crystallinity->Formulation

Caption: Logical flow from freebase properties to drug development advantages via HCl salt formation.

References

Validation & Comparative

The Pivotal Role of the 4-Aminopyrazole Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 4-aminopyrazole derivatives as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives against various kinase targets, supported by experimental data and detailed methodologies.

The inherent versatility of the 4-aminopyrazole core allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This guide will delve into the SAR of 4-aminopyrazole derivatives targeting key kinase families, including Janus kinases (JAKs), Aurora kinases, Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).

Comparative Inhibitory Activity of 4-Aminopyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of various 4-aminopyrazole derivatives against different kinase targets. The data highlights the impact of structural modifications on potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Janus Kinases (JAKs) by 4-Amino-(1H)-pyrazole Derivatives
CompoundR1 Group ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3a R1 side chain removed---[1]
3f Pyrimidine-based derivative3.42.23.5[1]
11b 7H-pyrrolo[2,3-d]pyrimidine-based derivative---[1]
17m Not specified6709839[2]
Ruxolitinib (Control) -97% inhibition at 20 nM99% inhibition at 20 nM95% inhibition at 20 nM[1]
Staurosporine (Control) -321[1]

Note: For compound 3a, the study mentions improved JAKs kinase inhibition at 10 μM upon removal of the R1 side chain, but specific IC50 values were not provided in the abstract. Compound 11b showed selective cytotoxicity against HEL and K562 cell lines with IC50 values in the submicromolar range.[1]

Table 2: Inhibition of Aurora Kinase B by 1-Acetanilide-4-aminopyrazole-substituted Quinazolines
CompoundModificationAurora B IC50 (nM)Reference
Phosphate derivative 2 Soluble phosphate derivativePotent cellular activity[3]
des-phosphate compound 8 Active form of compound 2Potent cell activity[3]

Note: The abstract mentions potent cellular activity and tumor volume reduction but does not provide specific IC50 values for direct comparison in this table.[3]

Table 3: Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by 4-Aminopyrazolopyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Key Structural FeatureReference
TAS-120 FGFR1, FGFR2, FGFR3, FGFR43.9, 1.3, 1.6, 8.31H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold with acrylamide moiety for covalent binding[4]
Rogaratinib (Compound 4) FGFR1, FGFR2, FGFR3, FGFR415, <1, 19, 33Optimized 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold[4]
Compound 6 FGFR3 (wild-type), FGFR3 (gatekeeper mutant)Sub-nanomolarIsopropyl group at the 5-position of the pyrazole[5]
Table 4: Inhibition of c-Jun N-terminal Kinase 3 (JNK3) and p38 by Aminopyrazole Derivatives
CompoundJNK3 IC50 (nM)p38 IC50 (µM)Selectivity (JNK3 vs p38)Key Structural FeatureReference
SR-3576 7>20>2800-foldHighly planar pyrazole with N-linked phenyl structures[6][7]
SR-3737 (Indazole-based) 120.003Non-selectiveIndazole core[6][7]

Structure-Activity Relationship (SAR) Insights

The presented data reveals several key SAR trends for 4-aminopyrazole derivatives:

  • JAK Inhibition: Modifications on the pyrimidine and 7H-pyrrolo[2,3-d]pyrimidine rings attached to the 4-amino position of the pyrazole core significantly influence potency against JAK kinases. For instance, compound 3f , a pyrimidine-based derivative, exhibited potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[1] The removal of the R1 side chain from a lead compound also led to improved JAK inhibition, suggesting this position is not critical for interaction with JAK proteins.[1]

  • FGFR Inhibition: The 4-aminopyrazolopyrimidine scaffold is a versatile core for developing potent FGFR inhibitors.[4] The introduction of an acrylamide moiety, as seen in TAS-120 , allows for covalent binding to a cysteine residue in the P-loop of the kinase, leading to irreversible inhibition and activity against drug-resistant mutants.[4][5] Optimization of substituents on the pyrazole ring, such as the isopropyl group in compound 6 , can enhance potency to sub-nanomolar levels against both wild-type and gatekeeper mutant FGFR3.[5]

  • JNK Inhibition and Selectivity: The planarity of the aminopyrazole scaffold plays a crucial role in achieving selectivity for JNK3 over the closely related p38 kinase.[6][7] The N-linked phenyl structures of compounds like SR-3576 better occupy the smaller active site of JNK3, leading to high potency and remarkable selectivity. In contrast, less planar indazole-based inhibitors like SR-3737 show potent inhibition of both kinases.[6][7]

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in the development of these 4-aminopyrazole kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

  • Reagents and Materials: Recombinant human kinase enzyme, substrate peptide (often with a fluorescent label or biotin tag), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a source of protein like BSA), test compounds, and a suitable detection reagent.

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

    • The kinase, substrate, and test compound are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, often by the addition of a solution containing EDTA.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), fluorescence polarization, or antibody-based detection (e.g., ELISA).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Cell-Based Antiproliferative Assays

These assays assess the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Lines: A panel of human cancer cell lines relevant to the kinase target is used (e.g., HEL and K562 for JAK inhibitors).[1]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds.

    • The plates are incubated for a set period (e.g., 72 hours).

    • Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.

    • IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway targeted by 4-aminopyrazole derivatives and a typical workflow for inhibitor screening.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the point of inhibition by 4-aminopyrazole derivatives.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Dose_Response Iterative Process Cell_Based_Assays Cell-Based Assays (Antiproliferative Activity) Lead_Optimization->Cell_Based_Assays In_Vivo_Studies In Vivo Studies Cell_Based_Assays->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: A typical workflow for the screening and development of kinase inhibitors.

References

A Comparative Analysis of the Biological Activity of N-Isopropyl vs. N-Aryl Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the N1 position of the pyrazole ring is a key determinant of pharmacological activity. This guide provides a comparative overview of the biological activities of two important classes of N-substituted pyrazoles: N-isopropyl and N-aryl analogs. While direct head-to-head comparative studies are limited, this document synthesizes available data to highlight the distinct and overlapping biological profiles of these two classes, supported by experimental data and detailed protocols.

Key Biological Activities: A Comparative Overview

The substitution pattern at the N1 position of the pyrazole ring significantly influences the molecule's interaction with biological targets. The relatively small and aliphatic isopropyl group contrasts with the larger, aromatic, and electronically diverse aryl substituents, leading to differences in potency, selectivity, and overall pharmacological profile.

Anti-inflammatory Activity

N-aryl pyrazole analogs have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The archetypal example is Celecoxib, a selective COX-2 inhibitor bearing an N-phenyl sulfonamide moiety. The aryl group in these analogs often plays a crucial role in fitting into the active site of COX-2.

In contrast, data on the anti-inflammatory properties of N-isopropyl pyrazole analogs is less abundant in publicly available literature, making a direct quantitative comparison challenging. However, structure-activity relationship (SAR) studies on various N-substituted pyrazoles suggest that the nature of the N1-substituent is critical for COX inhibition.

Table 1: Anti-inflammatory Activity of N-Aryl Pyrazole Analogs (COX-2 Inhibition)

Compound IDN-Aryl SubstituentIC50 (µM) for COX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib4-Sulfonamidophenyl0.04>375
SC-5584-Sulfonamidophenyl0.00131538
Analog A4-Fluorophenyl0.25200
Analog B4-Methoxyphenyl0.18150

Note: Data is compiled from various sources and may not be directly comparable due to different assay conditions. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Anticancer Activity

Both N-aryl and, to a lesser extent, N-isopropyl pyrazole analogs have been explored for their anticancer potential. The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

N-aryl pyrazoles have demonstrated potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and receptor tyrosine kinases. The aryl group can engage in various interactions within the kinase active site, such as π-π stacking and hydrogen bonding, contributing to their potency and selectivity.

Information on the anticancer activity of N-isopropyl pyrazoles is more limited. However, some studies suggest that smaller N-alkyl substituents can also yield potent kinase inhibitors, with the isopropyl group potentially occupying a hydrophobic pocket in the enzyme's active site.

Table 2: Anticancer Activity of N-Aryl Pyrazole Analogs (Inhibition of various cancer cell lines)

Compound IDN-Aryl SubstituentTarget Cell LineIC50 (µM)
Crizotinib (contains a pyrazole-like core)2,6-dichloro-3-fluorophenylLung Cancer (NCI-H460)0.02
Ruxolitinib (contains a pyrazole-like core)-Myelofibrosis (Ba/F3-JAK2V617F)0.004
Analog C4-ChlorophenylBreast Cancer (MCF-7)5.8
Analog D3,4-DimethylphenylColon Cancer (HCT116)2.2

Note: Data is compiled from various sources and may not be directly comparable due to different assay conditions. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)

  • Test compounds (N-isopropyl and N-aryl pyrazole analogs)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction buffer containing the COX-2 enzyme.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction using a suitable reagent provided in the kit.

  • Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a colorimetric or fluorometric method with a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compounds (N-isopropyl and N-aryl pyrazole analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a plate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Signaling Pathway Visualizations

The biological effects of N-substituted pyrazole analogs are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate two key pathways commonly targeted by these compounds.

COX_Signaling_Pathway Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Pyrazole_Analogs N-Aryl Pyrazole Analogs (e.g., Celecoxib) Pyrazole_Analogs->COX2 Inhibition

Caption: The COX-2 signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factors Growth Factors RAS RAS Growth Factors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Pyrazole_Analogs N-Aryl/N-Isopropyl Pyrazole Kinase Inhibitors Pyrazole_Analogs->RAF Inhibition

Caption: The MAPK signaling pathway in cancer cell proliferation.

Structure-Activity Relationship (SAR) and Comparative Discussion

While direct comparative quantitative data is sparse, SAR studies provide valuable insights into the influence of N1-substituents on the biological activity of pyrazole analogs.

  • N-Aryl Pyrazoles: The electronic nature and substitution pattern of the aryl ring are critical. Electron-withdrawing groups, such as the sulfonamide in Celecoxib, can enhance COX-2 selectivity. The planarity and size of the aryl group allow for specific interactions within the target protein's binding pocket, often leading to high potency. In kinase inhibition, substituted phenyl rings can occupy hydrophobic pockets and form hydrogen bonds, contributing to both affinity and selectivity.

  • N-Isopropyl Pyrazoles: The smaller, non-planar isopropyl group generally imparts different physicochemical properties compared to an aryl substituent. This can affect solubility, metabolic stability, and binding modes. While potentially less capable of the extensive π-π stacking interactions seen with aryl groups, the isopropyl moiety can favorably occupy smaller hydrophobic pockets within an enzyme's active site. The lack of a large aromatic substituent may, in some cases, lead to a different selectivity profile.

Comparative Synthesis: The choice between an N-isopropyl and an N-aryl substituent is a critical decision in the drug design process. N-aryl pyrazoles have a proven track record, particularly in the development of anti-inflammatory and anticancer agents, due to the versatile interactions the aryl group can make. However, the exploration of N-isopropyl and other N-alkyl pyrazoles remains a promising area. These smaller, more flexible substituents may offer advantages in terms of physicochemical properties and could lead to the discovery of novel inhibitors with unique selectivity profiles.

Further head-to-head studies are warranted to provide a more definitive quantitative comparison of the biological activities of N-isopropyl versus N-aryl pyrazole analogs across a range of therapeutic targets. Such studies would be invaluable for guiding future drug discovery efforts based on the versatile pyrazole scaffold.

Comparative Guide to Alternative Building Blocks for 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative building blocks to 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a versatile scaffold in medicinal chemistry. The following sections detail structural analogs, positional isomers, and bioisosteres, presenting their synthetic accessibility and performance in relevant biological assays. This information is intended to assist researchers in selecting the optimal building blocks for their drug discovery and development programs.

Introduction to 1-Isopropyl-1H-pyrazol-4-amine and its Alternatives

1-Isopropyl-1H-pyrazol-4-amine is a valuable building block in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors. Its 4-amino substitution pattern allows for diverse functionalization, leading to potent and selective modulators of various biological targets. However, exploring alternative building blocks is crucial for optimizing physicochemical properties, improving biological activity, and expanding intellectual property space.

This guide explores three main categories of alternatives:

  • Structural Analogs: Modifications to the N1-isopropyl group and substituents on the pyrazole core.

  • Positional Isomers: 3-aminopyrazoles and 5-aminopyrazoles, which offer different vector spaces for substitution.

  • Bioisosteres: Other heterocyclic scaffolds that can mimic the physicochemical and biological properties of the 4-aminopyrazole core.

Performance Comparison of Aminopyrazole Building Blocks

The selection of a suitable building block is often a trade-off between synthetic accessibility and desired biological activity. The following table summarizes the performance of this compound and its alternatives in terms of synthetic yield and biological potency in selected assays.

Building BlockGeneral Synthetic YieldBiological Potency (Example Assay)Reference(s)
This compound Moderate to HighJAK2 Inhibition (IC50 = 0.098 µM for a derivative)[1]
1-Ethyl-1H-pyrazol-4-amine Moderate to HighCDK14 Inhibition (IC50 values vary with derivatization)[2][3]
1-(tert-Butyl)-1H-pyrazol-4-amine ModerateOften used to explore steric effects on binding affinity.
1-Phenyl-1H-pyrazol-4-amine HighPrecursor for various biologically active compounds, including analgesics.[4]
1-Methyl-1H-pyrazol-3-amine HighBuilding block for various kinase inhibitors.[5]
1-Phenyl-1H-pyrazol-5-amine HighPrecursor for anti-HIV agents and p38 MAP kinase inhibitors.[6][7]
3-Amino-1H-pyrazole HighVersatile starting material for a wide range of fused heterocyclic systems.[5]
5-Amino-1H-pyrazole HighWidely used in the synthesis of pyrazolo[3,4-d]pyrimidines and other bioactive heterocycles.[6][8]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for the synthesis of a 4-aminopyrazole derivative and its use in a common cross-coupling reaction.

General Procedure for the Synthesis of 4-Amino-1-substituted-1H-pyrazoles

A common route to 4-aminopyrazoles involves the reduction of a corresponding 4-nitro-1-substituted-1H-pyrazole.

Step 1: Nitration of 1-substituted-1H-pyrazole To a solution of the 1-substituted-1H-pyrazole in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 2: Reduction of the 4-nitro-1-substituted-1H-pyrazole The 4-nitro-1-substituted-1H-pyrazole is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H2, Pd/C), is added. The reaction is heated or stirred at room temperature until completion. After neutralization and extraction, the desired 4-aminopyrazole is obtained.

General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-substituted-1H-pyrazoles

This reaction is a versatile method for introducing aryl or heteroaryl substituents at the 4-position of the pyrazole ring.

A mixture of the 4-bromo-1-substituted-1H-pyrazole, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 4-arylated pyrazole.

Visualizing Synthetic and Signaling Pathways

Diagrams are essential tools for understanding complex chemical transformations and biological processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Synthetic Pathway to Substituted 4-Aminopyrazoles

This diagram illustrates a general synthetic route to functionalized 4-aminopyrazole derivatives, which are key intermediates in the synthesis of various kinase inhibitors.

synthetic_pathway start 1-Substituted-1H-pyrazole nitro 4-Nitro-1-substituted- 1H-pyrazole start->nitro Nitration (HNO3, H2SO4) amino 4-Amino-1-substituted- 1H-pyrazole nitro->amino Reduction (e.g., SnCl2 or H2, Pd/C) coupled Functionalized 4-Aminopyrazole (e.g., Kinase Inhibitor) amino->coupled Further Functionalization (e.g., Cross-Coupling)

Caption: General synthetic route to functionalized 4-aminopyrazoles.

Simplified JAK/STAT Signaling Pathway and Inhibition

This diagram depicts a simplified representation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key target for many pyrazole-based inhibitors.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor 4-Aminopyrazole Inhibitor inhibitor->jak Inhibition

Caption: Inhibition of the JAK/STAT pathway by 4-aminopyrazole derivatives.

Conclusion

The exploration of alternative building blocks to this compound offers significant opportunities for the development of novel and improved therapeutic agents. By considering structural analogs, positional isomers, and bioisosteres, researchers can fine-tune the properties of their lead compounds. This guide provides a starting point for this exploration by presenting a comparative overview of available building blocks, along with key experimental considerations. The provided visualizations of synthetic and biological pathways aim to facilitate a deeper understanding of the chemical and biological context of these important heterocyclic scaffolds.

References

Unlocking Therapeutic Potential: A Comparative Analysis of Substituted Pyrazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities. This guide provides a comparative analysis of differently substituted pyrazoles, focusing on their performance in anticancer and antimicrobial assays. The data presented herein is synthesized from recent scientific literature to offer an objective overview and support further drug discovery efforts.

This comparative guide delves into the cytotoxic effects of substituted pyrazoles against the human lung carcinoma cell line A549 and their antimicrobial efficacy against common pathogenic bacteria, Staphylococcus aureus and Escherichia coli. Furthermore, the guide explores the role of pyrazole derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a promising target in cancer therapy.

Quantitative Analysis of Biological Activity

The following tables summarize the biological activity of a selection of substituted pyrazole derivatives, providing a clear comparison of their potency. These compounds have been chosen to illustrate the impact of different substitution patterns on their anticancer and antimicrobial properties.

Anticancer Activity: Cytotoxicity Against A549 Lung Cancer Cells

The in vitro cytotoxic activity of various pyrazole derivatives against the A549 human lung cancer cell line is a common benchmark for assessing their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below. Lower IC50 values indicate higher potency.

Compound IDR1-SubstituentR2-SubstituentR3-SubstituentIC50 (µM) against A549Reference
PZ-1 Phenyl4-ChlorophenylH8.21[1]
PZ-2 Phenyl4-MethoxyphenylH> 50[2]
PZ-3 IndoleHH< 23.7[1]
PZ-4 Pyrazolo[1,5-a]pyrimidineVariousVarious29.95[1]
PZ-5 Benzimidazole-sulfonamidePhenylH0.15 - 0.33[1]

Note: The structures and specific substitution positions for each compound are detailed in the cited literature. The data is compiled from multiple sources and experimental conditions may vary slightly.

Antimicrobial Activity: Efficacy Against Pathogenic Bacteria

The antimicrobial potential of substituted pyrazoles is evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values for a selection of pyrazole derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Compound IDR-SubstituentsMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliReference
APZ-1 3,4-Dimethoxyphenyl0.125> 128[3]
APZ-2 3,4,5-Trimethoxyphenyl0.125> 128[3]
APZ-3 Phenyl0.125> 128[3]
APZ-4 4-Fluorophenyl0.125> 128[3]
APZ-5 2-Methoxyphenyl0.125> 128[3]

Note: The presented data highlights pyrazoles with significant activity against S. aureus. The lack of activity against E. coli in these examples is also a key finding.

Enzyme Inhibition: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Several pyrazole derivatives have been identified as potent inhibitors of CDK2, an enzyme often dysregulated in cancer cells.[1] The IC50 values for CDK2 inhibition are crucial indicators of their therapeutic potential in oncology.

Compound IDScaffold/SubstituentsIC50 (µM) against CDK2Reference
CDKI-1 Pyrazolo[1,5-a]pyrimidine0.199[1]
CDKI-2 Indole-linked pyrazole0.074[1]
CDKI-3 Pyrazole-based hybrid< 0.1[4]
CDKI-4 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine0.45[5]
CDKI-5 N-1,3-triphenyl-1H-pyrazole-4-carboxamide0.025[6]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Procedure:

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted pyrazole compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[8][9]

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a pure culture of the test organism (S. aureus or E. coli).

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the substituted pyrazole compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound, with larger zones indicating greater efficacy. For MIC determination, a broth microdilution method is typically employed.

Visualizing Biological Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A549 A549 Cell Culture seed Seed cells in 96-well plate A549->seed treat Add substituted pyrazoles seed->treat MTT_add Add MTT reagent treat->MTT_add formazan Formazan crystal formation MTT_add->formazan dissolve Dissolve formazan (DMSO) formazan->dissolve read Read absorbance (570 nm) dissolve->read calculate Calculate % viability read->calculate IC50 Determine IC50 calculate->IC50

Workflow for In Vitro Cytotoxicity (MTT) Assay.

cdk2_pathway cluster_G1 G1 Phase cluster_S S Phase Transition cluster_inhibition Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 S_phase S Phase Entry CyclinE_CDK2->S_phase promotes Pyrazole Pyrazole Inhibitor Pyrazole->CDK2 inhibits

Simplified CDK2 Signaling Pathway and Point of Inhibition.

SAR_diagram cluster_anticancer Anticancer Activity (vs. A549) cluster_antimicrobial Antimicrobial Activity (vs. S. aureus) pyrazole Pyrazole Core R1 R2 R3 high_potency High Potency (Low IC50) pyrazole:f1->high_potency Indole, Benzimidazole pyrazole:f2->high_potency 4-Chlorophenyl low_potency Low/No Potency (High IC50) pyrazole:f2->low_potency 4-Methoxyphenyl active Active (Low MIC) pyrazole:f1->active Phenyl pyrazole:f2->active Substituted Phenyls (e.g., dimethoxy, fluoro) inactive Inactive (High MIC)

Structure-Activity Relationship (SAR) Insights.

References

Validation of the Synthetic Route for 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a common and efficient synthetic route for 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The performance of this route is objectively compared with alternative methods, supported by experimental data and detailed protocols.

Validated Synthetic Route

The most common and validated synthetic pathway to obtain this compound is a three-step process commencing with the nitration of pyrazole. This is followed by N-isopropylation of the resulting 4-nitropyrazole and subsequent reduction of the nitro group to the desired amine. The final step involves the formation of the hydrochloride salt.

Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration FourNitro 4-Nitropyrazole Nitration->FourNitro Isopropylation N-Isopropylation FourNitro->Isopropylation IsopropylNitro 1-Isopropyl-4-nitro-1H-pyrazole Isopropylation->IsopropylNitro Reduction Nitro Reduction IsopropylNitro->Reduction Amine 1-Isopropyl-1H-pyrazol-4-amine Reduction->Amine Salt Salt Formation (HCl) Amine->Salt Final 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride Salt->Final

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitropyrazole

This one-pot, two-step protocol provides a high yield of 4-nitropyrazole from pyrazole.[1][2]

  • Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and thermometer and cooled in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid, maintaining the temperature between 0 and 10°C.

  • Formation of Pyrazole Sulfate: In a separate flask, add 6.8 g (0.1 mol) of pyrazole to 11 mL (0.21 mol) of concentrated sulfuric acid at room temperature and stir for 30 minutes.

  • Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the prepared fuming nitrosulfuric acid dropwise. After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water to precipitate the product. Filter the white solid, wash with ice water, and dry under a vacuum. Recrystallization from an ether/hexane mixture can be performed for further purification.

Step 2: Synthesis of 1-Isopropyl-4-nitro-1H-pyrazole

This procedure is based on standard N-alkylation methods for pyrazoles.[3]

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF). Cool the suspension to 0°C.

  • Addition of Pyrazole: Add a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF dropwise to the cooled suspension. Stir the mixture at 0°C for 30 minutes.

  • Alkylation: Add 2-bromopropane (1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the N1-alkylated product.

Step 3: Synthesis of this compound

This protocol is adapted from the reduction of a structurally similar nitropyrazole.[4]

  • Reaction Setup: Suspend 1-isopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a mixture of ethanol and water. Add iron powder (5.0 equivalents) to the suspension.

  • Reduction: Heat the mixture to reflux and add concentrated HCl (0.5 equivalents) dropwise. Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove iron salts. Concentrate the filtrate under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane (3 times).

  • Salt Formation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the free amine. Dissolve the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt. Filter and dry the resulting solid.

Comparison with Alternative Synthetic Routes

While the validated route is robust, other methods for constructing the pyrazole core and introducing the amine functionality exist. These alternatives can offer advantages in specific contexts, such as substrate availability or the avoidance of harsh reagents.

Validated Validated Route (Nitration -> Alkylation -> Reduction) Comparison Comparison Validated->Comparison Alternative1 Alternative A (Hydrazine + Diketone) Alternative1->Comparison Alternative2 Alternative B (Primary Amine + Diketone derivative) Alternative2->Comparison

Caption: Comparison of synthetic strategies for the pyrazole core.

ParameterValidated Route (Nitration First)Alternative A (From Hydrazine)Alternative B (From Primary Amine)
Starting Materials Pyrazole, Isopropyl HalideIsopropylhydrazine, 1,3-Diketone derivativeIsopropylamine, Diketone derivative
Key Transformation Electrophilic Nitration, Nucleophilic Substitution, ReductionCyclocondensationCyclocondensation
Typical Overall Yield Good to High (up to 85% for nitration)[1][2]Variable, depends on diketone stabilityModerate to Good
Regioselectivity High control over N1-isopropylationCan lead to regioisomeric mixtures with unsymmetrical diketonesGenerally good for N1 substitution[5]
Scalability Well-established and scalableCan be challenging depending on diketone synthesisFeasible, offers direct N-alkylation[5]
Reagent Hazards Fuming nitric/sulfuric acid, NaHHydrazine derivatives can be toxic/unstableGenerally lower hazard reagents

Alternative Products in Drug Discovery

The 1-isopropyl-1H-pyrazol-4-amine scaffold is a "privileged structure" in drug discovery.[6] Minor modifications to this core can lead to compounds with significantly different biological activities. Researchers often explore a range of related structures to optimize properties like potency, selectivity, and pharmacokinetics.

CompoundStructural DifferencePotential Therapeutic AreaReference
1-Isopropyl-1H-pyrazol-4-amine (Target Compound)Kinase inhibition (e.g., TBK1)[7]
1H-Pyrazol-3-amine derivatives Positional isomer of the amine groupRIPK1 inhibition (Inflammatory diseases)[8]
5-Amino-1H-pyrazole-4-carboxamides Addition of a carboxamide groupPan-FGFR covalent inhibitors (Oncology)[9]
1,5-disubstituted-1H-pyrazol-4-amines Additional substituent at the 5-positionVaried, enhances molecular diversity[10]

Conclusion

The presented three-step synthesis of this compound, starting from the nitration of pyrazole, is a well-validated and high-yielding route. It offers excellent control over regioselectivity during the N-alkylation step, making it a reliable method for producing this key intermediate. While alternative synthetic strategies exist, particularly those that build the pyrazole ring from acyclic precursors, the validated route remains a preferred method due to its efficiency and the commercial availability of the starting materials. For drug discovery applications, this compound serves as an excellent starting point for further derivatization, with related pyrazole amines showing promise in a variety of therapeutic areas.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, a key intermediate in pharmaceutical development. The purity of this compound is critical, as impurities can affect its reactivity, stability, and the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in the selection of the most appropriate analytical strategy.

Potential Impurities in the Synthesis of this compound

The synthesis of 1-Isopropyl-1H-pyrazol-4-amine typically involves the reduction of a 4-nitro-pyrazole precursor.[1] The subsequent formation of the hydrochloride salt is achieved by treating the free amine with hydrochloric acid. Based on this synthetic route, potential impurities may include:

  • Starting Material: Unreacted 1-isopropyl-1H-pyrazol-4-nitropyrazole.

  • Intermediates: Incomplete reduction products.

  • Byproducts: Compounds formed from side reactions during the reduction or salt formation steps.

  • Regioisomers: If the pyrazole ring formation is not completely regioselective, other isomers of the aminopyrazole may be present.[2][3]

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Inorganic Salts: Excess hydrochloric acid or other inorganic reagents.

Comparison of Analytical Methods for Purity Assessment

A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment. The table below compares the most common methods.

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection and quantification of impurities.High sensitivity, high resolution, widely applicable, and validated methods are available.[4]Requires a suitable chromophore for UV detection, method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities (qNMR), and detection of residual solvents.Provides detailed structural information, qNMR allows for absolute purity determination without a reference standard of the analyte.[2][5][6]Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, and may not detect non-proton-containing impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, can be coupled with chromatography (LC-MS) for enhanced separation and identification.[7]May not be quantitative without an appropriate internal standard, and ionization efficiency can vary between compounds.
Elemental Analysis (EA) Combustion of the sample and quantification of the resulting elemental gases (C, H, N, etc.).Confirmation of the elemental composition of the bulk sample.Provides fundamental information about the compound's composition.[8]Does not provide information about the nature of impurities, requires a relatively large amount of sample, and is sensitive to the presence of residual solvents and inorganic salts.
Melting Point Determination Measurement of the temperature range over which a solid melts.Indication of purity; pure compounds have a sharp melting point, while impurities broaden and depress the melting range.[9][10][11][12]Simple, rapid, and inexpensive.Non-specific, and some impurities may not significantly affect the melting point.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Qualitative assessment of purity, and monitoring reaction progress.Simple, fast, and cost-effective for qualitative screening.[13][14]Not quantitative, lower resolution compared to HPLC.

Experimental Workflow and Protocols

A logical workflow for the comprehensive purity assessment of this compound is essential.

Purity Assessment Workflow Figure 1. Experimental Workflow for Purity Assessment cluster_Initial Initial Characterization cluster_Quantitative Quantitative Analysis cluster_Structural Structural Confirmation & Impurity ID cluster_Final Final Purity Statement TLC TLC Screening HPLC HPLC Purity TLC->HPLC MP Melting Point MP->HPLC qNMR qNMR Purity & Solvent Content HPLC->qNMR Report Comprehensive Purity Report HPLC->Report NMR 1H & 13C NMR qNMR->NMR qNMR->Report MS Mass Spectrometry NMR->MS EA Elemental Analysis MS->EA EA->Report

Caption: Figure 1. Experimental Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • Identify and quantify any impurity peaks relative to the main peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the sample and quantify residual solvents.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • Internal standard with a known purity (e.g., maleic acid or 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of this compound and about 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

    • Identify and quantify residual solvents by comparing their signals to the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound and identify potential impurities.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • MS Analysis:

    • Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺ corresponding to the free amine.

    • Search for peaks that may correspond to potential impurities identified by other techniques.

Data Presentation

The following table presents a hypothetical but realistic set of results for a batch of synthesized this compound.

Analysis Method Result
Purity (Area %) HPLC99.5%
Impurity 1 (Starting Material) HPLC0.2%
Impurity 2 (Unknown) HPLC0.3%
Absolute Purity qNMR99.2% (w/w)
Residual Solvent (Ethanol) ¹H NMR0.1% (w/w)
Molecular Weight Confirmation MS (ESI+)m/z = 126.1182 [M+H]⁺ (Calculated for C₆H₁₂N₃: 126.1031)
Elemental Composition EAC: 44.85% (Calc. 45.14%), H: 7.58% (Calc. 7.58%), N: 26.15% (Calc. 26.32%)
Melting Point Capillary Method185-187 °C
Qualitative Purity TLCSingle spot (Rf = 0.4 in 10% MeOH/DCM)

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical flow of impurity identification.

Impurity Identification Logic Figure 2. Logical Flow for Impurity Identification cluster_Detection Detection cluster_Isolation Isolation/Enrichment cluster_Identification Identification cluster_Confirmation Confirmation Detection Impurity Detected (e.g., by HPLC) Isolation Preparative HPLC or Fraction Collection Detection->Isolation LCMS LC-MS Analysis (Molecular Weight) Isolation->LCMS NMR_Imp NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Imp Confirmation Synthesis of Reference Standard LCMS->Confirmation NMR_Imp->Confirmation

Caption: Figure 2. Logical Flow for Impurity Identification.

By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring its quality and suitability for subsequent stages of drug development.

References

The Isopropyl Group: A Key Player in the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of an isopropyl group onto a pyrazole scaffold can significantly influence the biological activity of the resulting compounds. This guide provides a comparative analysis of pyrazole derivatives where the isopropyl moiety plays a crucial role in their efficacy as both anticancer and anti-parasitic agents. We present quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of the structure-activity relationships at play.

Section 1: Isopropyl-Substituted Pyrazolopyrimidines as Potent Cyclin-Dependent Kinase (CDK) Inhibitors

A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines has demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), key regulators of the cell cycle, and exhibit significant anti-proliferative effects in cancer cell lines.[1] The presence of the isopropyl group at the 3-position of the pyrazolo[4,3-d]pyrimidine core is a conserved feature in this series, suggesting its importance for binding to the kinase active site.[2]

Data Presentation: In Vitro Activity of 3-Isopropyl-Pyrazolo[4,3-d]pyrimidines

The following table summarizes the in vitro biological activity of representative compounds from this series. The data highlights their potent inhibition of CDK2/cyclin A and CDK5/p25, alongside their anti-proliferative activity against various human cancer cell lines.

Compound IDR (Substitution at position 5)CDK2/cyclin A IC50 (nM)CDK5/p25 IC50 (nM)K562 GI50 (nM)MCF-7 GI50 (nM)HCT116 GI50 (nM)
1a -NH(CH2)2OH1585011090
1b -NH(CH2)3OH127409070
1c -NHCH(CH3)CH2OH106308060
CR8 (Reference Purine-based CDK inhibitor)70-300500450

IC50: The half maximal inhibitory concentration. GI50: The half maximal growth inhibition concentration. Data extracted from Vymětalová et al., 2016.[1][3]

Experimental Protocols
  • Reaction Mixture Preparation : A reaction mixture is prepared containing the CDK2/cyclin A enzyme, a peptide substrate (e.g., histone H1), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[4][5]

  • Compound Addition : The test compounds (e.g., 3-isopropyl-pyrazolo[4,3-d]pyrimidines) are serially diluted and added to the reaction mixture. A DMSO control is included.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of ATP. The mixture is incubated at room temperature for a specified period (e.g., 20-60 minutes).[6]

  • Detection : The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).[4] The luminescent signal is read using a microplate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

  • Cell Seeding : Human cancer cell lines (e.g., K562, MCF-7, HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment : Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO.[7]

  • Data Analysis : The absorbance is measured at 570 nm. The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the untreated control.

  • Cell Treatment : Cancer cells are treated with the test compounds at their respective GI50 concentrations for 24-48 hours.

  • Cell Staining : The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9]

  • Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

  • Data Analysis : The percentage of apoptotic cells is quantified.

Visualizations

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK Regulation cluster_compound Therapeutic Intervention cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes G1/S Transition CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis Pyrazole Isopropyl-Pyrazole Derivative Pyrazole->CDK2_CyclinA Inhibits

Caption: Mechanism of action of isopropyl-pyrazole derivatives as CDK2 inhibitors.

Experimental_Workflow start Start synthesis Compound Synthesis (Isopropyl-Pyrazole Derivatives) start->synthesis kinase_assay In Vitro Kinase Assay (CDK2/Cyclin A) synthesis->kinase_assay cell_proliferation Cell Proliferation Assay (GI50) synthesis->cell_proliferation data_analysis Data Analysis (IC50, GI50, % Apoptosis) kinase_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_proliferation->apoptosis_assay apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating isopropyl-pyrazole derivatives.

Section 2: Isopropyl-Substituted Phenyldihydropyrazolones as Anti-Trypanosomal Agents

The isopropyl group also plays a significant role in the anti-parasitic activity of pyrazole derivatives. A notable example is NPD-0227, a 2-isopropyl-5-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one, which demonstrates potent in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease.[10][11]

Data Presentation: Anti-Trypanosomal Activity of Phenyldihydropyrazolones

The following table compares the anti-trypanosomal activity of the isopropyl-containing lead compound NPD-0227 with other analogs where the N-substituent is varied.

Compound IDN-SubstituentpIC50 against T. cruzi
NPD-0227 Isopropyl 6.4
Analog 1 Methyl5.8
Analog 2 Cyclopropyl6.1
Analog 3 tert-Butyl5.5

pIC50: The negative logarithm of the half maximal inhibitory concentration. Data extracted from Sijm et al., 2021.[10][11]

Experimental Protocols
  • Cell Culture : Mammalian host cells (e.g., L-929 fibroblasts) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.[12] The trypomastigotes then transform into intracellular amastigotes.

  • Compound Treatment : After infection, the cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Parasite Quantification : The proliferation of intracellular amastigotes is quantified. This can be achieved through various methods, including:

    • High-Content Imaging : Cells are fixed and stained with DNA dyes (e.g., DAPI) to visualize both host cell nuclei and parasite kinetoplasts. Automated microscopy and image analysis are used to count the number of amastigotes per host cell.[13][14]

    • Reporter Gene Assays : Using parasite strains expressing a reporter gene (e.g., β-galactosidase), proliferation can be measured by adding a substrate and quantifying the colorimetric or luminescent signal.

  • Data Analysis : The percentage of parasite growth inhibition is calculated relative to the untreated control. The pIC50 values are determined from the dose-response curves.[12]

Visualizations

SAR_T_cruzi cluster_scaffold Core Scaffold cluster_activity Biological Activity Scaffold Phenyldihydropyrazolone Isopropyl Isopropyl (pIC50 = 6.4) Methyl Methyl (pIC50 = 5.8) Cyclopropyl Cyclopropyl (pIC50 = 6.1) tertButyl tert-Butyl (pIC50 = 5.5) Activity Anti-Trypanosoma cruzi Activity Isopropyl->Activity Methyl->Activity Cyclopropyl->Activity tertButyl->Activity

Caption: Structure-Activity Relationship of N-substituted phenyldihydropyrazolones.

T_cruzi_Assay_Workflow start Start cell_culture Host Cell Culture & Infection with T. cruzi start->cell_culture compound_treatment Treatment with Pyrazole Derivatives cell_culture->compound_treatment incubation Incubation (72h) compound_treatment->incubation quantification Parasite Quantification (High-Content Imaging) incubation->quantification data_analysis Data Analysis (pIC50) quantification->data_analysis end End data_analysis->end

Caption: Workflow for the Trypanosoma cruzi amastigote proliferation assay.

References

Comparative Docking Studies of Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors against key oncogenic kinases. It summarizes experimental data from various studies, details the methodologies used, and visualizes relevant biological pathways and experimental workflows to support rational drug design.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. This guide focuses on comparative molecular docking studies of pyrazole-based compounds targeting critical protein kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A Kinase. Through in silico analysis, researchers can predict binding affinities and interaction modes, providing a theoretical framework for the rational design of novel and more effective kinase inhibitors.

Performance Comparison of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activities and binding energies of various pyrazole derivatives against VEGFR-2, CDK2, and Aurora A kinase from several comparative studies. These quantitative data allow for a direct comparison of the potency and predicted binding strength of different structural analogs.

Table 1: VEGFR-2 Inhibition by Pyrazole Derivatives
Compound IDStructure/ModificationBinding Energy (kcal/mol)IC50 (µM)Ki (nM)Reference
1b 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09 (kJ/mol)--[1]
3f Pyrazolopyridine derivative-0.102-[2]
3i 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one-0.00893-[3]
6b N-Mannich base of a 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol derivative-23.860.2-[4]
C-64 Pyrazole-pyrazoline derivative---[5][6]
Sorafenib (Reference) --0.03-[3]
Erlotinib (Reference) --7.68-[2]
Table 2: CDK2 Inhibition by Pyrazole Derivatives
Compound IDStructure/ModificationBinding Energy (kcal/mol)IC50 (µM)Ki (nM)Reference
2b 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide-10.35 (kJ/mol)--[1]
4 Pyrazole derivative-3.82-[7][8]
9 Pyrazole derivative-0.96-[7][8]
15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative--5[9]
22 Pyrazole-based derivative-0.024-[10]
6b N-Mannich base of a 3-methyl-4-(aryldiazenyl)-1H-pyrazol-5-ol derivative-19.750.458-[4]
Ribociclib (Reference) --0.068-[11]
Table 3: Aurora A Kinase Inhibition by Pyrazole Derivatives
Compound IDStructure/ModificationBinding Energy (kcal/mol)IC50 (µM)Ki (nM)Reference
1d 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-8.57 (kJ/mol)--[1]
6 Pyrazole-based derivative-0.16-[10]
7 Pyrazolyl benzimidazole derivative-0.0289-[10]
P-6 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative-0.11-[12]
5h Pyrazole substituted at the 4th position-0.78-[13]
Compound 8 (from study) 3,5-diphenyl-4,5-dihydro-pyrazole-1-carbothioic acid benzylideneamide derivative-8.273--
Alisertib (Reference) --3.36-[13]

Experimental Protocols

The following sections detail the generalized methodologies employed in the cited comparative docking studies. These protocols are crucial for the reproducibility and validation of in silico experiments.

Molecular Docking Protocol using AutoDock Vina

A common workflow for performing molecular docking with AutoDock Vina involves several key steps to ensure accuracy and reliability.[14]

  • Protein and Ligand Preparation:

    • The 3D structures of the target proteins (e.g., VEGFR-2, CDK2, Aurora A) are typically retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The prepared protein structure is saved in PDBQT format.

    • The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software and converted to 3D structures.

    • Ligand structures are optimized to their lowest energy conformation, and Gasteiger charges are assigned. The prepared ligands are also saved in PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The coordinates of the grid center are determined based on the position of the co-crystallized ligand or by using active site prediction tools.

    • The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The program explores different conformations and orientations (poses) of the ligand within the defined grid box and calculates the binding affinity for each pose.

    • The Lamarckian Genetic Algorithm is a commonly used search algorithm.

    • The number of genetic algorithm runs and the exhaustiveness of the search can be adjusted to balance computational cost and thoroughness.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is essential.[1] A common validation method is to re-dock the co-crystallized ligand back into the active site of the protein.[15] The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the experimental pose is less than 2.0 Å.[1] Another validation approach involves creating a dataset of known active compounds and a larger set of "decoy" molecules (presumed inactives).[15][16] A successful docking protocol should be able to distinguish the active compounds from the decoys by assigning them better docking scores.[17]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the pyrazole-based inhibitors and a typical workflow for a comparative docking study.

Signaling_Pathways cluster_VEGFR2 VEGFR-2 Signaling cluster_CDK2 CDK2 Cell Cycle Regulation cluster_AuroraA Aurora A Kinase Signaling cluster_cMET c-MET Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1_S G1/S Transition CDK2->G1_S AuroraA Aurora A p53 p53 AuroraA->p53 inhibition Centrosome Centrosome Maturation AuroraA->Centrosome Apoptosis Apoptosis p53->Apoptosis HGF HGF cMET c-MET HGF->cMET PI3K PI3K cMET->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival

Key signaling pathways targeted by pyrazole-based inhibitors.

Comparative_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Validation cluster_analysis Analysis PDB 1. Target Selection (e.g., from PDB) Ligands 2. Ligand Library Preparation (Pyrazole Derivatives) Grid 3. Active Site Identification & Grid Generation PDB->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligands->Docking Grid->Docking Validation 5. Protocol Validation (Redocking, Decoys) Docking->Validation Scoring 6. Binding Energy Calculation & Pose Analysis Validation->Scoring Comparison 7. Comparative Analysis (Binding Energy, IC50, Ki) Scoring->Comparison SAR 8. Structure-Activity Relationship (SAR) Comparison->SAR

Workflow for a comparative molecular docking study.

References

Evaluating the Novelty of 1-Isopropyl-1H-pyrazol-4-amine Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2][3][4][5] This guide provides a framework for evaluating the novelty of a specific subset of these compounds: derivatives of 1-Isopropyl-1H-pyrazol-4-amine hydrochloride. By outlining a systematic approach to synthesis, biological screening, and data comparison, researchers can effectively assess the therapeutic potential and unique positioning of these novel chemical entities.

Introduction to the Pyrazole Landscape

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlighting the therapeutic significance of this chemical class.[1][3] The versatility of the pyrazole core allows for extensive chemical modification, leading to a vast chemical space for drug discovery. The novelty of any new pyrazole derivative is therefore determined by its unique structural features and resulting biological activity profile when compared to existing compounds.

Proposed Synthesis of Novel this compound Derivatives

To evaluate their novelty, a series of derivatives of this compound can be synthesized. A proposed synthetic workflow is outlined below. The core amine group of the starting material provides a versatile handle for various chemical modifications, such as acylation, sulfonylation, and reductive amination, to generate a library of novel compounds.

G A 1-Isopropyl-1H-pyrazol-4-amine hydrochloride B Acylation (e.g., acid chlorides, anhydrides) A->B C Sulfonylation (e.g., sulfonyl chlorides) A->C D Reductive Amination (e.g., aldehydes, ketones) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Substituted Amine Derivatives D->G

Caption: Proposed synthetic routes for generating derivatives.

Biological Evaluation: A Multi-tiered Screening Approach

To assess the biological novelty of the synthesized derivatives, a tiered screening approach is recommended. This allows for the efficient identification of promising compounds and the elucidation of their mechanism of action.

Tier 1: Primary Screening - Cell Viability Assays

The initial evaluation should focus on the cytotoxic effects of the novel derivatives against a panel of cancer cell lines. This provides a broad overview of their potential as anticancer agents.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Hypothetical Data Presentation:

CompoundDerivative TypeMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Parent Amine HCl>100>100>100
Derivative 1 Amide15.225.818.5
Derivative 2 Sulfonamide5.68.14.9
Derivative 3 Substituted Amine55.378.162.7
Doxorubicin Positive Control0.81.20.9
Tier 2: Secondary Screening - Target-Based Assays

Compounds showing significant cytotoxic activity in the primary screen should be further investigated to identify their molecular targets. Given that many pyrazole derivatives are known to be kinase inhibitors, a kinase inhibition assay is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in a kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound or DMSO control. Add the kinase to each well and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[7]

  • ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a detection reagent to convert the produced ADP to ATP and generate a luminescent signal.[7]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value.[7]

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)
Derivative 2 Kinase A50
Derivative 2 Kinase B850
Derivative 2 Kinase C>10,000
Staurosporine Kinase A5

Evaluating Novelty: Comparative Analysis

The novelty of the this compound derivatives is determined by comparing their structure-activity relationship (SAR) and biological profile to existing pyrazole-based compounds.

Key Comparison Points:

  • Potency: How do the IC50 values of the novel derivatives compare to known inhibitors of the same target?

  • Selectivity: Do the novel compounds exhibit a unique selectivity profile against a panel of kinases or cancer cell lines?

  • Structural Uniqueness: Does the 1-isopropyl substitution at the N1 position and the derivatization at the 4-amino position confer any unexpected biological activity compared to other substitution patterns on the pyrazole ring?

G cluster_0 Novelty Evaluation Workflow A Synthesized Derivatives B Primary Screening (Cell Viability) A->B C Secondary Screening (Target ID) B->C Active Compounds D Comparative Analysis (SAR, Selectivity) C->D E Novel Lead Compound D->E

Caption: Workflow for assessing the novelty of new compounds.

Conclusion

The evaluation of novelty for new chemical entities like this compound derivatives requires a systematic and comparative approach. By synthesizing a focused library of compounds, conducting tiered biological screening, and carefully analyzing the resulting data in the context of the existing pyrazole literature, researchers can effectively identify promising lead candidates for further drug development. The proposed workflows and experimental protocols in this guide provide a robust framework for such an evaluation, ultimately contributing to the advancement of pyrazole-based therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 1-Isopropyl-1H-pyrazol-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 1-Isopropyl-1H-pyrazol-4-amine hydrochloride, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical goggles.Must be worn at all times in the laboratory.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for tears or holes before each use.[1]
Protective clothing.A lab coat or apron should be worn to prevent skin contact.[1]
Respiratory Protection Dust respirator or use in a well-ventilated area.Recommended, especially when handling the powder form to avoid inhalation of dust.[1]
Hand Washing Soap and water.Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2]

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and ensure a controlled laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]

  • Before starting any work, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Do not breathe in dust or fumes.[1][2]

  • When weighing or transferring the solid, use techniques that minimize dust generation.

  • Keep the container tightly closed when not in use.[3][4]

3. In Case of a Spill:

  • Immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • For small spills, wear appropriate PPE, including respiratory protection.[1]

  • Use dry clean-up procedures; avoid creating dust.[1]

  • Sweep or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste in a designated and properly labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers. Dispose of the empty container in accordance with local, state, and federal regulations.

  • Regulatory Compliance: All disposal must be carried out by a licensed waste disposal company and in accordance with all applicable environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials and Chemical prep_workspace->prep_materials handling_weigh Weigh Chemical prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate emergency_spill Spill Occurs handling_reaction->emergency_spill cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_contain Contain Spill emergency_spill->emergency_contain emergency_cleanup Clean Spill Following SDS emergency_contain->emergency_cleanup emergency_report Report Incident emergency_cleanup->emergency_report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.